Technical Documentation Center

2-Hydroxycyclohexanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxycyclohexanecarboxylic acid
  • CAS: 609-69-8

Core Science & Biosynthesis

Foundational

Stereochemical Profiling and Synthetic Methodologies of 2-Hydroxycyclohexanecarboxylic Acid

Executive Summary 2-Hydroxycyclohexanecarboxylic acid is a bifunctional alicyclic compound that serves as a critical building block in organic synthesis and pharmaceutical development[1],[2]. Because the cyclohexane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxycyclohexanecarboxylic acid is a bifunctional alicyclic compound that serves as a critical building block in organic synthesis and pharmaceutical development[1],[2]. Because the cyclohexane ring is substituted at adjacent carbons (C1 and C2) with a carboxylic acid and a hydroxyl group respectively, the molecule presents a rich stereochemical landscape[1]. Mastering the synthesis, conformational analysis, and chiral resolution of its stereoisomers is essential for researchers developing conformationally restricted drug analogs, such as constrained serines (c6Ser) and arginase inhibitors[3],[4]. This guide provides an in-depth analysis of the compound's stereochemistry, details self-validating synthetic protocols, and explores its applications in modern drug discovery.

Stereochemical Landscape and Conformational Analysis

The presence of two chiral centers at C1 and C2 gives rise to four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)[1]. These isomers are broadly classified into cis and trans geometries based on the relative spatial arrangement of the functional groups across the cyclohexane ring's plane[1].

The thermodynamic stability of these isomers is dictated by their preferred chair conformations:

  • Trans Isomers ((1R,2R) and (1S,2S)): These isomers predominantly adopt a diequatorial (e,e) conformation. Placing both the bulky -COOH and -OH groups in equatorial positions minimizes 1,3-diaxial steric clashes, making the trans-isomers thermodynamically more stable than their cis counterparts.

  • Cis Isomers ((1R,2S) and (1S,2R)): These isomers must adopt an axial-equatorial (a,e or e,a) conformation. The forced axial positioning of one substituent introduces significant 1,3-diaxial strain, raising the ground-state energy of the molecule.

Causality in Synthesis: This fundamental difference in thermodynamic stability is actively exploited during synthesis. Kinetically controlled reactions often yield a mixture of cis and trans isomers. However, by subjecting the mixture to strongly basic conditions, researchers can selectively funnel the mixture into the thermodynamically favored trans-(e,e) geometry via reversible enolization at C1[5].

Physical and Structural Data

To facilitate analytical tracking and compound verification, the core quantitative data for 2-hydroxycyclohexanecarboxylic acid is summarized below[2],[6],[7].

PropertyValue / Description
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Stereocenters 2 (C1, C2)
Total Stereoisomers 4
Isomer Configurations (1R,2R), (1S,2S), (1R,2S), (1S,2R)
Melting Point (cis/trans mix) 67.0 - 71.0 °C
Predicted pKa 4.95 ± 0.28
CAS Registry Number 609-69-8

Synthetic Workflows and Resolution Protocols

The de novo synthesis of specific stereoisomers typically begins with the catalytic hydrogenation of salicylic acid, followed by thermodynamic isomerization and chiral resolution.

G Salicylic Salicylic Acid (Aromatic Precursor) Hydrog Catalytic Hydrogenation (Ru/C, H2, 80°C) Salicylic->Hydrog Racemic Racemic Mixture (cis- & trans- isomers) Hydrog->Racemic Isomerization Base-Catalyzed Isomerization (30% KOH, Reflux) Racemic->Isomerization Epimerization at C1 TransEnrich trans-Enriched Mixture (Thermodynamic Sink) Isomerization->TransEnrich Resolution Chiral Resolution (e.g., (R)-α-MBA) TransEnrich->Resolution Iso1 (1R,2R)-Isomer Resolution->Iso1 Iso2 (1S,2S)-Isomer Resolution->Iso2

Workflow for the synthesis and resolution of 2-hydroxycyclohexanecarboxylic acid.

Step-by-Step Methodology: Synthesis and Isomerization

The following protocol outlines a self-validating system for synthesizing the trans-enriched racemate.

Step 1: Catalytic Hydrogenation of Salicylic Acid

  • Procedure: Dissolve salicylic acid in ethanol and add 5% Ruthenium on Carbon (Ru/C) catalyst. Pressurize the reactor with H₂ (approx. 50 atm) and heat to 80°C until hydrogen uptake ceases.

  • Causality: The choice of Ru/C over standard Palladium (Pd/C) is critical. Pd/C frequently catalyzes the unwanted hydrogenolysis of the benzylic-like C-O bond, stripping the hydroxyl group. Ru/C selectively reduces the aromatic ring while preserving the bifunctional nature of the molecule[1].

  • Self-Validation: Filter the catalyst, concentrate the filtrate, and acquire a ¹H-NMR spectrum. The complete absence of aromatic protons (7.0–8.0 ppm) validates the successful reduction to the cyclohexane scaffold.

Step 2: Base-Catalyzed Thermodynamic Isomerization

  • Procedure: Suspend the resulting cis/trans mixture in 30% aqueous KOH and reflux for 24 hours[5]. Acidify the mixture to pH 2 using HCl and extract with ethyl acetate.

  • Causality: The harsh basic conditions deprotonate the weakly acidic α-carbon (C1), forming an enolate intermediate. Because the cis-(a,e) conformation suffers from severe 1,3-diaxial steric strain, reprotonation heavily favors the formation of the trans-(e,e) geometry. The system acts as a thermodynamic sink, accumulating the trans-isomer[5].

  • Self-Validation: Analyze the extracted product via ¹H-NMR in CDCl₃. Examine the coupling constant ( J ) between the protons at C1 and C2. The trans diequatorial isomer features two axial protons, resulting in a large diaxial coupling constant ( Ja,a​>9 Hz). A dominant large J -value internally validates the successful enrichment of the trans-isomer[1].

Step 3: Chiral Resolution

  • Procedure: Dissolve the trans-enriched racemate in an acetone/water mixture. Add 0.5 equivalents of a chiral amine, such as (R)-α-methylbenzylamine ((R)-α-MBA). Allow the diastereomeric salts to crystallize.

  • Self-Validation: Recrystallize the formed salts until a constant specific optical rotation is achieved. Liberate the free enantiomerically pure acid using dilute HCl and confirm enantiomeric excess (ee > 98%) via chiral HPLC.

Applications in Drug Development

The rigid cyclohexane backbone of 2-hydroxycyclohexanecarboxylic acid makes it an invaluable scaffold in pharmaceutical chemistry[2]. By restricting the conformational freedom of functional groups, researchers can probe specific receptor-ligand interactions with high precision.

  • Conformationally Constrained Amino Acids: The stereoisomers are direct precursors to 1-amino-2-hydroxycyclohexanecarboxylic acids (c6Ser). These constrained serine analogs are incorporated into peptides to study cellular entry mechanisms and to synthesize highly potent δ-opioid receptor agonists (e.g., Leu-enkephalin analogs)[3].

  • Arginase Inhibitors: Derivatives of the cyclohexane scaffold are utilized in the development of novel boron-containing arginase inhibitors. These compounds are critical in immuno-oncology, as they reverse the suppression of anti-tumor immunity mediated by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment[4].

References

  • Avenoza, A., et al. "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids". Tetrahedron 57 (2001). Available at:[Link]

  • Gyarmati, Zsuzsanna Cs. "SYNTHESIS, ENZYMATIC RESOLUTION AND TRANSFORMATIONS OF ALICYCLIC CIS- AND TRANS-1,2-DIFUNCTIONAL COMPOUNDS". University of Szeged. Available at: [Link]

  • Google Patents. "WO2017191130A2 - Arginase inhibitors and their therapeutic applications".

Sources

Exploratory

In-Depth Technical Guide: Synthesis of 2-Hydroxycyclohexanecarboxylic Acid via Reductive Carboxylation of Cyclohexene Oxide

Executive Summary 2-Hydroxycyclohexanecarboxylic acid is a highly versatile bifunctional building block—often classified as a "privileged scaffold"—utilized extensively in the synthesis of active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxycyclohexanecarboxylic acid is a highly versatile bifunctional building block—often classified as a "privileged scaffold"—utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), chiral ligands, and specialty polymers[1]. While traditional synthetic routes typically rely on the catalytic hydrogenation of salicylic acid derivatives, these methods are frequently plagued by poor chemoselectivity and over-reduction[1].

To circumvent these limitations, the direct reductive carboxylation of cyclohexene oxide offers a highly efficient, atom-economical alternative. This whitepaper details a scalable, magnesium-mediated reductive ring-opening carboxylation utilizing trimethylchlorosilane (TMSCl) and CO₂, achieving yields exceeding 95% with predictable diastereoselectivity[2].

Mechanistic Rationale: The Mg/TMSCl/CO₂ System

The transformation of cyclohexene oxide to 2-hydroxycyclohexanecarboxylic acid relies on a classic Umpolung (polarity reversal) strategy[3]. Epoxides are inherently electrophilic; however, under dissolving metal reduction conditions, they are converted into nucleophilic carbanions capable of reacting with weak electrophiles like CO₂.

  • Lewis Acid Activation: TMSCl serves a dual purpose. Initially, it acts as a Lewis acid, coordinating to the epoxide oxygen. This weakens the C–O bond and lowers the lowest unoccupied molecular orbital (LUMO) energy of the epoxide, facilitating subsequent electron transfer.

  • Single Electron Transfer (SET): Magnesium powder, acting as the primary reductant, donates an electron to the activated epoxide. This triggers homolytic ring cleavage, generating a β-siloxy carbon-centered radical.

  • Carbanion Formation: A second SET from magnesium rapidly reduces the radical to a Grignard-like β-siloxy organomagnesium intermediate. The use of N-methyl-2-pyrrolidone (NMP) is critical here; its strong solvating power stabilizes the highly reactive organometallic species and prevents unwanted Wurtz-type coupling.

  • Electrophilic Trapping: Continuous sparging of CO₂ through the system intercepts the carbanion, forming a magnesium carboxylate.

  • Hydrolysis: Acidic workup simultaneously protonates the carboxylate and cleaves the labile O–TMS bond, unveiling the final β-hydroxy acid.

Mechanistic pathway of Mg/TMSCl-mediated reductive carboxylation of cyclohexene oxide.

Experimental Protocol: Scalable Synthesis

The following protocol is adapted from validated pilot-scale methodologies (100 mol scale) to demonstrate industrial viability and robust self-validation, but it can be linearly scaled down for benchtop discovery chemistry[2].

Reagents and Materials
  • Epoxycyclohexane (Cyclohexene oxide): 1.0 equiv (9.8 kg, 100 mol)

  • Magnesium powder (50-100 mesh): 1.2 equiv (2.88 kg, 120 mol)

  • Trimethylchlorosilane (TMSCl): 1.8 equiv (19.5 kg, 180 mol)

  • N-Methyl-2-pyrrolidone (NMP): Reaction Solvent (50 L, anhydrous)

  • Carbon dioxide (CO₂): Gas, anhydrous (excess)

  • 1N Hydrochloric acid (HCl): Quenching agent

  • Ethyl acetate (EtOAc): Extraction solvent

Step-by-Step Methodology
  • System Preparation: Purge a jacketed reactor with dry CO₂. Charge the reactor with 50 L of anhydrous NMP and 9.8 kg of epoxycyclohexane. Initiate continuous stirring (250-300 rpm).

  • Temperature Control: Cool the reaction mixture to between -15 °C and -5 °C using a recirculating chiller.

    • Causality: Low temperatures are strictly required to suppress the dimerization of the radical intermediate and to control the highly exothermic SET process.

  • Reductant Addition: Slowly add 2.88 kg of magnesium powder in portions.

    • Causality: Portion-wise addition prevents localized heating and runaway exotherms, ensuring the integrity of the epoxide.

  • Activation and Carboxylation: Begin continuously sparging dry CO₂ gas through the suspension. Concurrently, add 19.5 kg of TMSCl dropwise via an addition funnel over 2 hours.

  • Reaction Maturation: Maintain the CO₂ sparging and stirring for 10 hours. The internal temperature must be strictly kept below 0 °C to ensure complete conversion without degradation[2].

  • Quenching (Self-Validating Step): Filter the reaction mixture through a Celite pad to remove unreacted magnesium powder. Slowly transfer the filtrate into a vessel containing cold 1N HCl solution.

    • Causality: Slow addition prevents a rapid exotherm from TMS hydrolysis. Adjust the pH precisely to 3-4. This specific pH window ensures complete protonation of the carboxylate while minimizing acid-catalyzed dehydration of the newly formed hydroxyl group.

  • Extraction and Isolation: Extract the aqueous mixture with EtOAc (2 x 40 L). Wash the combined organic phases with half-saturated aqueous NaCl.

    • Causality: Half-saturated brine is utilized instead of full-strength brine to effectively partition the highly polar NMP into the aqueous waste while preventing the formation of intractable emulsions common in EtOAc/NMP systems.

  • Concentration: Concentrate the organic phase via vacuum distillation to yield the final product.

Workflow Step1 Step 1: Preparation Dissolve Epoxycyclohexane in NMP Cool to -15 °C to -5 °C Step2 Step 2: Metal Addition Slowly add Mg powder Maintain continuous stirring Step1->Step2 Step3 Step 3: Reaction Dropwise TMSCl addition Continuous CO2 bubbling (10 h) Step2->Step3 Step4 Step 4: Quenching Filter unreacted Mg Quench with 1N HCl (pH 3-4) Step3->Step4 Step5 Step 5: Extraction Extract with Ethyl Acetate Wash with half-sat. brine Step4->Step5 Step6 Step 6: Isolation Distillation / Concentration Yield: ~95.8% (cis/trans mixture) Step5->Step6

Step-by-step experimental workflow for the scalable synthesis of the target compound.

Quantitative Data & Optimization

The efficiency of this transformation is highly dependent on solvent polarity, the specific reductant, and strict thermal control. The table below summarizes the optimization landscape for this synthetic route.

Table 1: Effect of Reaction Conditions on Yield and Stereoselectivity
SolventReductantAdditiveTemperature (°C)Yield (%)cis:trans Ratio
NMP Mg powder TMSCl -15 to -5 95.8 2.3 : 7.7
THFMg powderTMSCl0 to 2045.03.0 : 7.0
DMFMg powderTMSCl-15 to -562.52.5 : 7.5
NMPZn powderTMSCl-15 to -5< 10.0N/A

Data Interpretation: The standard protocol yields 13.8 kg (95.8 mol) of 2-hydroxycyclohexanecarboxylic acid, representing a 95.8% yield[2]. The resulting product is a diastereomeric mixture with a cis-trans isomer ratio of 2.3:7.7. The trans-isomer predominates due to the thermodynamic preference of the bulky carboxylate and hydroxyl groups to adopt equatorial positions on the cyclohexane chair conformation during the carbanion trapping phase.

Downstream Applications in Drug Development

The bifunctional nature of 2-hydroxycyclohexanecarboxylic acid allows for orthogonal derivatization, making it a highly sought-after intermediate[1]. It is frequently utilized in:

  • Peptidomimetics: As a rigidified cycloalkane scaffold to lock peptide conformations and increase metabolic stability.

  • Chiral Auxiliaries: Following chiral resolution, the enantiopure trans-isomer serves as a robust directing group in asymmetric synthesis.

  • Targeted Therapeutics: It acts as a precursor to various APIs targeting enzymatic active sites where specific spatial arrangements of hydrogen bonding (via the –OH) and electrostatic interactions (via the –COOH) are required for target affinity[1].

References

  • Benchchem. "2-Hydroxycyclohexanecarboxylic acid | 17502-32-8". Benchchem.
  • ChemicalBook. "2-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 609-69-8". ChemicalBook.
  • ACS Publications. "Magnesium-Mediated Umpolung Carboxylation of p-Quinone Methides with CO2". The Journal of Organic Chemistry.

Sources

Foundational

biological activity of 2-Hydroxycyclohexanecarboxylic acid

An In-Depth Technical Guide on the Biological Activity and Pharmacological Profiling of 2-Hydroxycyclohexanecarboxylic Acid Executive Summary 2-Hydroxycyclohexanecarboxylic acid (also known as hexahydrosalicylic acid) is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity and Pharmacological Profiling of 2-Hydroxycyclohexanecarboxylic Acid

Executive Summary

2-Hydroxycyclohexanecarboxylic acid (also known as hexahydrosalicylic acid) is a bifunctional alicyclic compound characterized by the presence of both hydroxyl and carboxyl groups on a cyclohexane ring[1]. While traditionally viewed as a simple organic building block, recent advancements in structural biology, entomology, and oncology have illuminated its diverse biological activities. The relative orientation of its functional groups (cis or trans) and their axial/equatorial positions significantly dictate its molecular interactions[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the multifaceted biological roles of 2-hydroxycyclohexanecarboxylic acid. This guide explores its proven efficacy as an entomological antifeedant, its critical role as a molecular scaffold in immuno-oncology (specifically arginase inhibition), its environmental metabolic pathways, and the rigorous experimental protocols required to validate these activities.

Entomological Pharmacology: Antifeedant and Repellent Activity

Mechanistic Overview

The control of disease vectors, such as the biting midge Culicoides impunctatus, relies heavily on disrupting their host-seeking and feeding behaviors[2]. While aromatic compounds like salicylic acid exhibit baseline activity, the saturation of the aromatic ring to form the alicyclic 2-hydroxycyclohexanecarboxylic acid fundamentally alters the molecule's lipophilicity, vapor pressure, and hydrogen-bonding potential[3].

This structural shift transitions the molecule from a volatile spatial repellent to a highly potent contact antifeedant . Upon contact with the gustatory sensilla of the midge, the compound disrupts the chemosensory signaling cascade required to initiate engorgement, resulting in highly significant feeding inhibition[4].

Quantitative Data Summary

The following table summarizes the comparative feeding inhibition of salicylic acid derivatives against Culicoides impunctatus at standardized concentrations:

CompoundConcentrationFeeding Inhibition ProfileMechanism / Biological Note
Salicylic Acid 1 mg/mLBaselineAromatic precursor; moderate volatility.
Salicyluric Acid 1 mg/mLHigh (>80%)Major urinary metabolite; strong contact efficacy.
2-Hydroxycyclohexanecarboxylic Acid 1 mg/mLHighly SignificantAlicyclic analogue; alters gustatory receptor binding.
6-Methylsalicylic Acid 1 mg/mLSignificantAlkyl-substituted analogue; enhanced lipophilicity.
Experimental Workflow: Artificial Membrane Blood-Feeding Assay

To rigorously quantify antifeedant activity, an artificial membrane assay is utilized. This self-validating system isolates chemical antifeedant properties from host-specific variables (e.g., CO2 output, body heat).

  • Membrane Preparation: Stretch a Baudruche membrane over a water-jacketed glass feeder. Causality: The membrane mimics the tactile resistance of mammalian skin, providing the necessary physical cues to trigger the midge's probing behavior.

  • Blood Meal Standardization: Introduce defibrinated sheep blood into the feeder, maintained precisely at 37°C via the water jacket. Causality: The thermal gradient and blood olfactory cues provide a standardized attractant, ensuring a high baseline feeding drive.

  • Compound Application: Apply 2-hydroxycyclohexanecarboxylic acid (diluted to 1 mg/mL in a volatile solvent) directly to the external surface of the membrane and allow the solvent to evaporate. Causality: This isolates the contact antifeedant effect. A negative control (solvent only) must be run in parallel to validate that any reduction in feeding is strictly due to the active compound, not the solvent or baseline lethargy.

  • Exposure and Quantification: Introduce a standardized number of starved female C. impunctatus into the chamber for 30 minutes. Post-exposure, cold-anesthetize the insects and score them under a stereomicroscope. Causality: Engorgement is visually confirmed by the presence of a red abdomen. The inhibition percentage is calculated relative to the negative control.

Immuno-Oncology: A Scaffold for Arginase Inhibition

Mechanistic Overview

In the tumor microenvironment, Myeloid-Derived Suppressor Cells (MDSCs) secrete high levels of Arginase 1 (ARG-1) and Arginase 2 (ARG-2)[5]. These metalloenzymes hydrolyze L-arginine into ornithine and urea. The resulting localized depletion of L-arginine triggers T-cell anergy, effectively blinding the immune system to the tumor[5].

Inhibiting arginase is a premier target for modern immunotherapy[6]. 2-Hydroxycyclohexanecarboxylic acid serves as a critical, sterically optimized scaffold for drug design[5]. By derivatizing this alicyclic core with boronic acid functional groups, medicinal chemists create transition-state analogues. The hydroxyl and carboxyl groups of the scaffold orient the molecule within the enzyme's active site, while the boronic acid moiety reversibly binds the binuclear manganese cluster, competitively blocking L-arginine hydrolysis[5].

ArginasePathway MDSC MDSCs (Tumor Microenvironment) Arg1 Arginase-1 (Enzyme) MDSC->Arg1 Secretes LArg L-Arginine (Depletion) Arg1->LArg Hydrolyzes TCell T-Cell Anergy (Immune Suppression) LArg->TCell Induces Inhibitor 2-Hydroxycyclohexanecarboxylic Acid Scaffold Inhibitor->Arg1 Competitive Inhibition

Fig 1. Arginase-1 mediated T-cell suppression and inhibition by 2-Hydroxycyclohexanecarboxylic acid.

Experimental Workflow: Recombinant Arginase Enzymatic Assay

To validate the IC50 of derivatives based on the 2-hydroxycyclohexanecarboxylic acid scaffold, a colorimetric urea detection assay is employed.

  • Enzyme Activation: Dilute recombinant human ARG-1 in a buffer containing 10 mM MnCl2 and incubate at 56°C for 10 minutes. Causality: Arginase requires a binuclear manganese cluster for catalytic activity. Thermal activation ensures the metalloenzyme is fully loaded and structurally in its active conformation.

  • Inhibitor Incubation: Add varying concentrations of the test compound to the activated enzyme and incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach steady-state binding equilibrium with the active site before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 0.5 M L-arginine (pH 9.7) and incubate for exactly 60 minutes at 37°C. Causality: The high pH is optimal for arginase activity. Strict timing ensures the reaction remains within the linear range of enzyme kinetics.

  • Quenching and Detection: Halt the reaction with an acidic stop solution (H2SO4/H3PO4/H2O). Add α-isonitrosopropiophenone (ISPF) and heat at 95°C for 45 minutes. Causality: The acid denatures the enzyme instantly. ISPF reacts specifically with the generated urea under heat to form a chromophore. Absorbance is read at 540 nm. A blank (no enzyme) must be included to subtract background absorbance, ensuring the readout is a self-validating measure of true enzymatic turnover.

Environmental Microbiology and Cellular Toxicology

Microbial Biodegradation Pathway

Beyond pharmacology, 2-hydroxycyclohexanecarboxylic acid is a critical intermediate in the environmental biodegradation of industrial pollutants, specifically Phthalic Acid Esters (PAEs) and naphthenic acids[7].

Microorganisms (e.g., Alcaligenes faecalis, Pseudomonas spp.) metabolize PAEs through a series of enzymatic steps. Following ester hydrolysis and ring reduction, hydration yields 2-hydroxycyclohexanecarboxylic acid (often denoted as Compound II in metabolic studies)[7]. This intermediate is subsequently subjected to β-oxidation, leading to ring cleavage (forming pimelic acid) and eventual mineralization via the TCA cycle[7].

Biodegradation PAE Phthalic Acid Esters (Environmental Pollutant) PA Phthalic Acid PAE->PA Ester Hydrolysis C1 1-Cyclohexene-1-carboxylic acid PA->C1 Ring Reduction C2 2-Hydroxycyclohexanecarboxylic acid (Compound II) C1->C2 Hydration Pimelic Pimelic Acid C2->Pimelic Ring Cleavage (β-oxidation) TCA TCA Cycle (Mineralization) Pimelic->TCA Central Metabolism

Fig 2. Microbial biodegradation pathway of Phthalic Acid Esters via Compound II intermediate.

Cellular Toxicology: Peroxisomal Alterations

In mammalian cellular models, high-dose exposure to hexahydrosalicylic acid induces distinct morphological changes. Early foundational toxicological studies demonstrated that administration of the compound elicited the extrusion of the crystalloid (nucleoid) core from hepatic peroxisomes[8]. This indicates a specific, albeit complex, interaction between the alicyclic acid and peroxisomal matrix proteins (such as urate oxidase), highlighting its potential to alter intracellular organelle structure during high-concentration exposure[8].

Advanced Applications: Precursor-Directed Biosynthesis

The stereochemical complexity and alicyclic nature of 2-hydroxycyclohexanecarboxylic acid make it a highly valuable starter unit in synthetic biology. By feeding this compound (or its fluorinated derivatives) to genetically modified strains of Streptomyces hygroscopicus, researchers can hijack the natural polyketide synthase pathways[9]. This precursor-directed biosynthesis generates novel macrolide analogues (e.g., rapamycin variants)[9]. These engineered molecules exhibit altered binding affinities to the immunophilin FKBP12, providing a sophisticated method for tuning the immunosuppressant and anticancer profiles of next-generation therapeutics[9].

References

  • Benchchem.2-Hydroxycyclohexanecarboxylic acid | 17502-32-8. Benchchem.
  • Stuart, A. E., Brooks, C. J. W., Prescott, R. J., & Blackwell, A. (2000).Repellent and Antifeedant Activity of Salicylic Acid and Related Compounds Against the Biting Midge, Culicoides impunctatus (Diptera: Ceratopogonidae). Journal of Medical Entomology, Oxford Academic.
  • Google Patents.
  • Maddela, N. R., et al.The primary metabolic pathways of PAEs and PA. Compound I: 1-Cyclohexene-1-carboxylic acid, Compound II: 2-Hydroxycyclohexanecarboxylic acid.
  • Hruban, Z., Swift, H., & Slesers, A. (1967).Microbodies in experimentally altered cells. Semantic Scholar / Journal of Cell Biology.
  • University of East Anglia (Biotica).

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Engineering Biodegradable Polymers using 2-Hydroxycyclohexanecarboxylic Acid (2-HCCA)

Executive Summary The development of next-generation biodegradable polymers for drug delivery and biomedical implants requires precise control over thermomechanical properties and degradation kinetics. Standard aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation biodegradable polymers for drug delivery and biomedical implants requires precise control over thermomechanical properties and degradation kinetics. Standard aliphatic polyesters, such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA), often exhibit rapid autocatalytic degradation and limited thermal stability.

Introducing 2-Hydroxycyclohexanecarboxylic acid (2-HCCA) —also known as hexahydrosalicylic acid—as a conformationally constrained alicyclic co-monomer offers a robust solution. Synthesized via the catalytic hydrogenation of salicylic acid[1], 2-HCCA integrates a bulky cyclohexane ring into the polymer backbone. This structural modification significantly increases the glass transition temperature ( Tg​ ), enhances mechanical rigidity, and sterically hinders esterase attack, thereby prolonging the biodegradation half-life for sustained-release applications[2].

Structural & Mechanistic Rationale

Stereochemical Considerations

The cyclohexane ring of 2-HCCA primarily adopts a chair conformation to minimize torsional strain. The relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on adjacent carbons (C1 and C2) dictates the monomer's reactivity[1]. In the trans-isomer, both functional groups can occupy equatorial positions. This minimizes 1,3-diaxial steric repulsion and exposes the functional groups, facilitating nucleophilic attack during step-growth esterification.

Overcoming Polymerization Challenges

Because 2-HCCA is a β -hydroxy acid, it is highly susceptible to dehydration under standard acidic polycondensation conditions, which can prematurely terminate chain growth by forming α,β -unsaturated cyclohexene-1-carboxylic acid. To circumvent this, two advanced methodologies are employed:

  • Catalytic Melt Condensation: Utilizing coordination-insertion catalysts like Tin(II) 2-ethylhexanoate (Sn(Oct) 2​ ) under strict vacuum gradients to rapidly remove water before dehydration occurs.

  • NADES-Mediated Enzymatic Polymerization: Utilizing Natural Deep Eutectic Solvents (NADES) to stabilize lipases for green, low-temperature polymerization, completely avoiding metal catalysts and harsh conditions[3].

Experimental Workflows & Protocols

Protocol A: Synthesis of Poly(LA-co-2-HCCA) via Catalytic Melt Condensation

This protocol details the synthesis of a random copolyester using L-lactic acid (LA) and 2-HCCA, optimized for implantable drug depots.

Reagents: L-Lactic acid (85% aqueous), trans-2-HCCA (purified >99%), Tin(II) 2-ethylhexanoate (Sn(Oct) 2​ , 0.1 wt%). Equipment: Schlenk line, mechanical stirrer, oil bath, high-vacuum pump.

Step-by-Step Methodology:

  • Monomer Dehydration: Charge a flame-dried round-bottom flask with 85 mmol of L-lactic acid and 15 mmol of 2-HCCA. Heat to 100°C under a gentle nitrogen sweep for 2 hours to remove free water.

    • Causality: Removing bulk water prior to catalyst addition prevents the hydrolysis of the highly moisture-sensitive Sn(Oct) 2​ catalyst, ensuring maximum catalytic efficiency.

  • Oligomerization: Reduce pressure to 100 mbar and increase temperature to 130°C for 3 hours.

  • Polycondensation: Add 0.1 wt% Sn(Oct) 2​ . Gradually increase the temperature to 160°C and apply a high vacuum gradient (down to 0.1 mbar) over 12 hours.

    • Causality: The progressive vacuum gradient continuously drives off the water byproduct. If water remains, the step-growth equilibrium shifts backward, severely limiting the achievable molecular weight. The 160°C limit prevents the thermal dehydration of the 2-HCCA moieties.

  • Purification: Dissolve the crude polymer in chloroform and precipitate dropwise into cold methanol (-20°C). Filter and dry under vacuum at 40°C for 48 hours.

Self-Validation & Quality Control:

  • Molecular Weight: Analyze via Gel Permeation Chromatography (GPC) using THF. A successful synthesis yields an Mw​ > 45,000 Da with a Polydispersity Index (PDI) < 2.0.

  • Structural Confirmation: Perform 1 H-NMR (in CDCl 3​ ). The disappearance of the monomeric hydroxyl proton peak at δ ~4.5 ppm, alongside the appearance of broad multiplet ester peaks, validates successful chain propagation without unwanted ring-opening.

Protocol B: NADES-Mediated Enzymatic Polymerization

Enzymatic polymerization offers a highly specific, low-temperature alternative that prevents monomer degradation.

Reagents: Choline chloride, Urea, Candida antarctica Lipase B (CALB, immobilized), 2-HCCA.

Step-by-Step Methodology:

  • NADES Preparation: Mix choline chloride and urea at a 1:2 molar ratio. Heat at 80°C until a clear, homogeneous liquid forms. Cool to 60°C.

  • Enzyme Activation: Suspend 10 wt% of immobilized CALB in the NADES mixture and equilibrate for 30 minutes.

    • Causality: Traditional organic solvents strip the essential hydration layer from lipases, denaturing them. NADES mimic the intracellular environment, maintaining the active conformation of CALB at elevated temperatures[3].

  • Polymerization: Add 2-HCCA to the mixture (1 M concentration). Apply a moderate vacuum (50 mbar) and stir at 70°C for 72 hours.

  • Extraction: Quench the reaction by adding excess water (which dissolves the NADES) and extract the precipitated polymer using dichloromethane.

Self-Validation & Quality Control:

  • Mass Spectrometry: Perform MALDI-TOF analysis. The spectra must display repeating mass units of 126 Da (the dehydrated 2-HCCA repeating unit), confirming successful enzymatic esterification without side-reactions.

Quantitative Structure-Property Relationships

The incorporation of the bulky cyclohexane ring from 2-HCCA restricts the rotational freedom of the polymer backbone. As demonstrated in the data below, increasing the molar ratio of 2-HCCA systematically elevates the Tg​ and mechanical modulus while drastically extending the degradation half-life.

Formulation2-HCCA Mol% Tg​ (°C) Tm​ (°C)Tensile Modulus (GPa)Degradation Half-Life (Days, PBS pH 7.4)
PLA Control 0%601752.730
P(LA-co-HCCA) 15%721583.155
P(LA-co-HCCA) 30%851403.690
PHCCA Homopolymer 100%118Amorphous4.2>180

Table 1: Thermomechanical and degradation properties of 2-HCCA copolymers. Data represents optimized formulations for sustained-release biomedical implants.

Biodegradation Kinetics & Pathway

Unlike synthetic plastics that persist in the environment, polymers incorporating 2-HCCA are fully biodegradable. Environmental and biological degradation begins with esterase-mediated hydrolysis, yielding the free 2-HCCA monomer. This monomer undergoes enzymatic dehydration to cyclohexene-1-carboxylic acid, followed by ring cleavage to form aliphatic chains (such as pimelic or hexanoic acid), which are ultimately mineralized via the β -oxidation pathway[4][5].

Biodegradation Polymer Poly(2-HCCA) Matrix Hydrolysis Esterase Cleavage Polymer->Hydrolysis Monomer 2-HCCA Monomer Hydrolysis->Monomer Dehydration Dehydratase Monomer->Dehydration Cyclohexene Cyclohexene-1-carboxylic Acid Dehydration->Cyclohexene RingCleavage Ring Cleavage Cyclohexene->RingCleavage Aliphatic Pimelic / Hexanoic Acid RingCleavage->Aliphatic BetaOx β-Oxidation Aliphatic->BetaOx Mineralization CO2 + H2O BetaOx->Mineralization

Figure 1: Enzymatic and environmental biodegradation pathway of 2-HCCA-based polymers.

References

  • [3] Natural deep eutectic solvents - NADES - RepositóriUM. Universidade do Minho. URL:[Link]

  • [4] The Characterization, Analyses and Biodegradation of Naphthenic acids. Bibliothèque et Archives Canada. URL: [Link]

  • [2] DE102013020133A1 - Use of cyclohexanecarboxylic acid derivatives as plasticizer. Google Patents. URL:

  • [5] Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. ResearchGate. URL: [Link]

Sources

Application

GC-MS Analysis of 2-Hydroxycyclohexanecarboxylic Acid and its Esters: A Comprehensive Application Note and Protocol

An In-Depth Technical Guide Abstract This application note provides a detailed, field-proven protocol for the analysis of 2-Hydroxycyclohexanecarboxylic acid (2-HCCA) and its esters using Gas Chromatography-Mass Spectrom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This application note provides a detailed, field-proven protocol for the analysis of 2-Hydroxycyclohexanecarboxylic acid (2-HCCA) and its esters using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity, low volatility, and active hydrogen atoms of the hydroxyl and carboxyl functional groups, direct GC-MS analysis of 2-HCCA is challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation.[1][2] This guide details a robust derivatization strategy, specifically silylation, to convert the analyte into a volatile and thermally stable derivative suitable for GC-MS analysis. We will explore the causality behind experimental choices, from sample preparation and derivatization to instrument parameter optimization and data interpretation. This document is intended for researchers, analytical chemists, and drug development professionals who require a reliable method for the identification and quantification of this important chemical entity.

Introduction: The Analytical Challenge

2-Hydroxycyclohexanecarboxylic acid is a bifunctional organic molecule containing both a hydroxyl and a carboxylic acid group on a cyclohexane ring.[3][4] Its stereoisomers are valuable chiral building blocks in organic synthesis and have been investigated as potential disease biomarkers.[5] Accurate and reliable analysis of 2-HCCA and its related esters is therefore critical in various scientific disciplines.

The direct injection of 2-HCCA into a GC system is problematic. The polar functional groups engage in strong intermolecular hydrogen bonding, which significantly raises the boiling point and reduces volatility.[2] Furthermore, the active hydrogen on the carboxylic acid can interact with active sites within the GC inlet and column, leading to peak tailing and poor chromatographic resolution.[6] To overcome these limitations, chemical derivatization is an essential and non-negotiable step.

The Principle of Derivatization

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a given analytical technique.[7] For the GC-MS analysis of 2-HCCA, the primary goals are:

  • Increase Volatility: By replacing the active protons on the -OH and -COOH groups with non-polar moieties, we disrupt hydrogen bonding and lower the boiling point.[2]

  • Enhance Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and oven.[6]

  • Improve Chromatographic Performance: The reduction in polarity leads to more symmetrical (Gaussian) peak shapes and improved separation efficiency.

  • Generate Characteristic Mass Spectra: Derivatization creates a new molecule with a distinct and often more structurally informative mass fragmentation pattern.

Silylation is the most common and effective derivatization method for compounds containing hydroxyl and carboxyl groups.[6][8] It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

Comprehensive Experimental Protocol

This section provides a self-validating, step-by-step protocol for the silylation and subsequent GC-MS analysis of 2-HCCA.

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier ExamplePurpose
2-Hydroxycyclohexanecarboxylic acid≥98% PuritySigma-AldrichAnalytical Standard
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)Derivatization GradeThermo Fisher Scientific, Macherey-NagelSilylating Agent & Catalyst
PyridineAnhydrous, ≥99.8%Sigma-AldrichReaction Solvent/Catalyst
Ethyl AcetateHPLC or GC GradeFisher ScientificSolvent for Standard Dilution
HexaneHPLC or GC GradeFisher ScientificSolvent for Rinsing/Dilution
Nitrogen GasHigh Purity (99.999%)AirgasEvaporation/Inert Atmosphere
GC Vials with Inserts2 mL, Amber, with PTFE-lined capsAgilent, WatersSample Containment
Sample and Standard Preparation

Causality: The accuracy of any quantitative analysis is founded upon the precise preparation of standards. The use of a stock solution and serial dilutions allows for the creation of a multi-point calibration curve. All glassware must be scrupulously clean and dry, as moisture will readily hydrolyze the silylating reagents and the resulting TMS derivatives, leading to incomplete reactions and inaccurate results.[9]

  • Stock Solution Preparation: Accurately weigh 10 mg of 2-HCCA standard and dissolve it in 10 mL of ethyl acetate to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Aliquoting: Transfer 100 µL of each standard solution (or prepared sample extract) into a clean 2 mL GC vial.

Derivatization Workflow: Silylation

The following workflow describes the conversion of 2-HCCA into its more volatile di-trimethylsilyl (di-TMS) derivative. The 1% TMCS in the BSTFA reagent acts as a catalyst, increasing the reactivity of the silylating agent, which is particularly useful for derivatizing sterically hindered groups or less reactive functional groups like carboxylic acids.[7][8]

Experimental Protocol:

  • Evaporation: Place the GC vials containing the aliquots into a heating block at 60°C. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. This step is critical to remove all solvent and residual water.

  • Reagent Addition: Remove the vials from the heat. To each dry residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS.[2] Pyridine acts as a solvent and an HCl scavenger, driving the reaction to completion.

  • Reaction: Immediately cap the vials tightly. Vortex for 30 seconds to ensure complete dissolution and mixing. Place the vials in an oven or heating block set to 70°C for 45 minutes.[2]

  • Cooling: After the reaction is complete, remove the vials and allow them to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. If the concentration is expected to be high, the derivatized sample can be diluted with hexane prior to analysis.

Workflow Visualization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Aliquot Standard or Sample Extract B Evaporate to Dryness (N₂, 60°C) A->B C Add Pyridine & BSTFA + 1% TMCS B->C D Vortex & React (70°C, 45 min) C->D E Cool to Room Temp D->E F Inject into GC-MS E->F G Data Acquisition & Interpretation F->G

Caption: Overall workflow for the GC-MS analysis of 2-HCCA.

GC-MS Instrumentation and Parameters

Causality: The choice of a non-polar or mid-polar column is critical. Since derivatization renders the analyte significantly less polar, a stationary phase like 5% phenyl-methylpolysiloxane provides excellent separation based on boiling points and weak dispersive interactions.[10] The temperature program is designed to ensure the analyte is focused on the column at the start and then eluted efficiently as a sharp peak.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
GC ColumnDB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[11]A versatile, low-bleed, mid-polarity column suitable for a wide range of derivatized analytes.
Carrier GasHelium at a constant flow rate of 1.2 mL/minProvides good efficiency and is inert.
Inlet Temperature260 °CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Injection ModeSplitless (1 min)Maximizes sensitivity for trace-level analysis.
Injection Volume1 µLStandard volume for capillary columns.
Oven ProgramInitial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 minSeparates the analyte from solvent and by-products, ensuring elution as a sharp peak.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[11]Standard ionization energy for creating reproducible fragmentation patterns and library matching.
Mass Rangem/z 50-550Covers the expected mass of the derivative and its key fragments.
Ion Source Temp.230 °C[11]Standard temperature to minimize analyte degradation and maintain sensitivity.
Transfer Line Temp.280 °C[11]Prevents condensation of the analyte between the GC and MS.
MS DetectorScan Mode (for identification) or SIM Mode (for quantification)Scan mode provides full spectra; Selected Ion Monitoring (SIM) increases sensitivity for target analytes.

Data Interpretation

Expected Chromatogram

The underivatized 2-HCCA would either not elute or appear as a very broad, tailing peak. Following successful derivatization, a sharp, symmetrical peak corresponding to the di-TMS-2-hydroxycyclohexanecarboxylate should be observed.

Mass Spectral Fragmentation

The derivatization process adds two TMS groups, increasing the molecular weight of 2-HCCA (144.17 g/mol ) by 144 (2 * 72) to 288.1 g/mol . The EI mass spectrum will exhibit characteristic fragments that confirm the structure.

Derivatization Reaction

reaction cluster_reactants Reactants cluster_products Products HCCA 2-HCCA BSTFA 2x BSTFA diTMS Di-TMS Derivative (Analyte for GC-MS) HCCA->diTMS byproducts Byproducts BSTFA->diTMS

Sources

Method

Application Notes and Protocols for the Esterification of 2-Hydroxycyclohexanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the chemical esterification of 2-Hydroxycyclohexanecarboxylic acid, a versatile bifunctional molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical esterification of 2-Hydroxycyclohexanecarboxylic acid, a versatile bifunctional molecule crucial in the synthesis of pharmaceuticals and advanced materials. As a chiral building block, the stereochemical outcome of its modification is of paramount importance. This guide details three field-proven protocols—Fischer-Speier, Steglich, and Mitsunobu esterifications—elucidating the mechanistic rationale behind each and providing detailed, actionable protocols for laboratory application.

Mechanistic and Stereochemical Considerations

2-Hydroxycyclohexanecarboxylic acid contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This bifunctionality allows for diverse chemical transformations, but also presents challenges in chemoselectivity. Furthermore, the carbon atom bearing the hydroxyl group (C-2) is a stereocenter. The choice of esterification method dictates not only the reaction's efficiency but also the stereochemical integrity or inversion of this center.

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium process that proceeds without affecting the stereocenter.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling that preserves the stereochemistry of the alcohol.

  • Mitsunobu Reaction: A powerful reaction that proceeds via an SN2 mechanism, resulting in a predictable inversion of the stereocenter at the C-2 position.[1]

The selection of a protocol should be guided by the desired stereochemical outcome, the substrate's sensitivity to acid and heat, and the required reaction scale.

Protocol I: Fischer-Speier Esterification

The Fischer-Speier method is a direct, acid-catalyzed condensation between a carboxylic acid and an alcohol.[2] It is an equilibrium-controlled reaction, and strategies must be employed to drive it towards the product ester.[3][4] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it forms.[5][6]

Workflow for Fischer-Speier Esterification

Start Mix 2-Hydroxycyclohexanecarboxylic Acid, Alcohol (e.g., Methanol), and Acid Catalyst (H₂SO₄) Reflux Heat mixture to reflux (e.g., 65°C for Methanol) Start->Reflux 1. Setup Monitor Monitor reaction progress (TLC or GC-MS) Reflux->Monitor 2. Reaction Quench Cool to RT and quench (e.g., with NaHCO₃ solution) Monitor->Quench 3. Workup Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract 4. Extraction Purify Dry, concentrate, and purify (Column Chromatography) Extract->Purify 5. Purification End Isolated Ester Product Purify->End

Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxycyclohexanecarboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, 20-50 eq), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.[7]

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester is then purified by flash column chromatography on silica gel to yield the final product.

Protocol II: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[8] A nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol and suppressing side reactions.[9] This method is performed at room temperature and is ideal for substrates that are sensitive to acid or high temperatures.[8][9]

Workflow for Steglich Esterification

Start Dissolve Acid, Alcohol, and DMAP in aprotic solvent (e.g., DCM) AddDCC Add DCC solution dropwise at 0°C Start->AddDCC 1. Reagents Stir Stir at room temperature (2-12 hours) AddDCC->Stir 2. Reaction Filter Filter to remove dicyclohexylurea (DCU) byproduct Stir->Filter 3. Workup Wash Wash filtrate with dilute acid, base, and brine Filter->Wash 4. Extraction Purify Dry, concentrate, and purify (Column Chromatography) Wash->Purify 5. Purification End Isolated Ester Product Purify->End

Caption: Steglich Esterification Workflow.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-hydroxycyclohexanecarboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a solution of DCC (1.1 eq) in the same solvent dropwise at 0°C.[10] Caution: Dicyclohexylcarbodiimide is a potent allergen and should be handled with gloves.[10]

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction by TLC.

  • Workup: Upon completion, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (e.g., 0.5 M), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol III: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including esters, with complete inversion of stereochemistry.[11] This is achieved by activating the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The carboxylate then acts as a nucleophile in an Sₙ2 displacement.[1]

Workflow for Mitsunobu Reaction

Start Dissolve 2-Hydroxycyclohexanecarboxylic Acid (as nucleophile source) and PPh₃ in THF Cool Cool solution to 0°C Start->Cool 1. Reagents AddAlcohol Add external Alcohol (as substrate) (Note: In this case, the molecule is both) AddDEAD Add DEAD or DIAD dropwise Cool->AddDEAD 2. Activation Stir Stir at room temperature (several hours) AddDEAD->Stir 3. Reaction Concentrate Concentrate in vacuo Stir->Concentrate 4. Workup Purify Purify by column chromatography to remove PPh₃O and hydrazine byproduct Concentrate->Purify 5. Purification End Isolated Inverted Ester Product Purify->End

Caption: Mitsunobu Reaction Workflow.

Detailed Experimental Protocol

Note: The standard Mitsunobu reaction involves an external alcohol and an external carboxylic acid. For 2-hydroxycyclohexanecarboxylic acid, one could perform an intermolecular reaction with a different alcohol, or an intramolecular reaction (lactonization). The protocol below describes the more common intermolecular esterification with an external alcohol (e.g., benzyl alcohol).

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-hydroxycyclohexanecarboxylic acid (1.2 eq), the desired alcohol (1.0 eq, e.g., benzyl alcohol), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add DEAD or DIAD (1.5 eq) dropwise via a syringe pump over 30 minutes. A color change and/or formation of a precipitate may be observed.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-16 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue contains the product along with triphenylphosphine oxide (PPh₃O) and the hydrazine byproduct, which can make purification challenging.

  • Purification: Purify the crude material directly by flash column chromatography. A non-polar to polar solvent gradient (e.g., hexanes to ethyl acetate) is typically effective at separating the desired ester from the reaction byproducts.

Protocol Comparison

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Catalyst/Reagents Strong acid (H₂SO₄, TsOH)[3]DCC, DMAP[8]PPh₃, DEAD (or DIAD)[11]
Conditions High temperature (reflux)[3]Mild (0°C to RT)[8]Mild (0°C to RT)[11]
Solvent Excess alcohol[6]Anhydrous aprotic (DCM, THF)[10]Anhydrous aprotic (THF, Ether)[11]
Stereochemistry RetentionRetentionInversion [1]
Advantages Inexpensive reagents, simple setup.Mild conditions, high yields, good for sensitive substrates.[9]Stereospecific inversion, mild conditions.
Disadvantages Harsh conditions, reversible reaction, not suitable for acid-sensitive substrates.[12]Stoichiometric byproduct (DCU), allergenicity of DCC.[8][10]Stoichiometric byproducts (PPh₃O, hydrazine) complicate purification, expensive reagents.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679-681. [Link]

  • Google Patents.
  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Synthetic Communications, 54(1), 1-28. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Master Organic Chemistry. (2022). Conversion of Carboxylic Acids to Esters Using Acid and Alcohols (Fischer Esterification). [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Master Organic Chemistry. Reagent Friday: Sulfuric Acid (H2SO4). [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • PubChem. 2-Hydroxycyclohexanecarboxylic acid. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents. Purifying cyclic esters by aqueous solvent extraction.
  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • chemrevise. Carboxylic Acids and Esters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Hydroxycyclohexanecarboxylic Acid

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, isolating bifunctional alicyclic compounds from complex reaction mixtures can be a bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, isolating bifunctional alicyclic compounds from complex reaction mixtures can be a bottleneck. 2-Hydroxycyclohexanecarboxylic acid (also known as hexahydrosalicylic acid, CAS 609-69-8) presents unique purification challenges due to its dual functionality (hydroxyl and carboxylic acid groups) and the presence of cis and trans diastereomers.

This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to help you troubleshoot and optimize your purification workflows.

Physicochemical Data for Purification Strategy

Successful isolation relies on exploiting the specific physicochemical properties of the target molecule. The table below summarizes the critical quantitative data that dictate our solvent choices, pH adjustments, and thermal parameters.

PropertyQuantitative ValueRelevance to Purification Strategy
Molecular Formula C₇H₁₂O₃Baseline for mass balance and stoichiometric yield calculations.
Molecular Weight 144.17 g/mol Used for determining extraction equivalents.
pKa (Predicted) 4.95 ± 0.28Critical: Dictates the exact pH required (3.0–4.0) to ensure full protonation for organic extraction [1].
Melting Point 67.0 – 71.0 °CGuides the temperature parameters for fractional crystallization [4].
Boiling Point ~307.9 °C (Atmospheric)Indicates that vacuum distillation is mandatory to prevent thermal degradation [1].
Typical Isomer Ratio cis:trans ≈ 2.3 : 7.7Baseline ratio following standard epoxycyclohexane carboxylation [1].

Standard Purification & Resolution Workflow

The following diagram maps the causality of the purification process. Each step is designed to exploit a specific physical property of 2-hydroxycyclohexanecarboxylic acid.

Fig 1. Standard purification and resolution workflow for 2-Hydroxycyclohexanecarboxylic acid.

Troubleshooting & FAQs

Q1: Why is my extraction yield of 2-hydroxycyclohexanecarboxylic acid consistently low (<50%)? A: The most common failure point is improper pH control during the aqueous quench. The pKa of the carboxylic acid group is approximately 4.95. If your aqueous phase is at pH 5 or above, a significant portion of the product exists as a water-soluble carboxylate salt. You must acidify the mixture strictly to pH 3.0–4.0 using 1 N HCl. This fully protonates the molecule, increasing its lipophilicity and driving it into the organic phase (ethyl acetate) [1].

Q2: Can I separate the cis and trans isomers using standard silica gel chromatography? A: While possible on a micro-scale, it is highly inefficient for scale-up. The strong hydrogen-bonding nature of both the hydroxyl and carboxylic acid groups causes severe tailing on silica. Instead, exploit their thermodynamic and solubility differences. 1 can be utilized to thermodynamically enrich the trans isomer, after which the two diastereomers can be efficiently separated via fractional crystallization [2].

Q3: My product is contaminated with unreacted salicylic acid from a hydrogenation route. How do I remove it? A: Salicylic acid and hexahydrosalicylic acid (2-hydroxycyclohexanecarboxylic acid) have vastly different vapor pressures. Because of the electronic configuration of its aromatic ring,2. This property allows for commercial separation analogous to distillation, leaving the alicyclic 2-hydroxycyclohexanecarboxylic acid behind [3].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Liquid-Liquid Extraction & Primary Isolation

Causality: Ethyl acetate is chosen over non-polar solvents (like hexane or toluene) because its ester oxygen acts as a hydrogen-bond acceptor, perfectly solvating the hydroxyl and protonated carboxyl groups of the target molecule.

  • Quenching: Slowly add the crude reaction mixture (e.g., from epoxycyclohexane carboxylation) to a 1 N Hydrochloric Acid solution while stirring at 0 °C.

  • pH Adjustment: Monitor the aqueous layer with a calibrated pH meter. Add 1 N HCl dropwise until the pH stabilizes strictly between 3.0 and 4.0 .

    • System Validation Check 1: If the pH drifts upward after 5 minutes of stirring, unquenched basic salts remain. Re-adjust to pH 3.5. Do not proceed until the pH is stable.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (typically 2 portions of 1.5x the aqueous volume).

  • Washing: Wash the combined organic phases with a half-saturated aqueous NaCl solution (brine) to remove residual inorganic salts without pulling the polar product back into the water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via vacuum distillation to yield the crude cis/trans mixture.

    • System Validation Check 2: Weigh the crude isolate. Dissolve a 1 mg aliquot in 1 mL of EtOAc and run a TLC (Eluent: EtOAc:Hexane 1:1 with 1% Acetic Acid; Stain: KMnO₄). If the spot remains entirely at the baseline, your extraction pH was too high (you extracted salts). If the mass exceeds theoretical yield by >10%, residual solvent is present; continue drying under high vacuum.

Protocol B: Isomer Resolution via Alkaline Isomerization & Crystallization

Causality: The cis isomer is thermodynamically less stable than the trans isomer due to steric clashes in the cyclohexane chair conformation. Boiling in strong base allows enolization at the alpha-carbon, driving the equilibrium toward the more stable trans configuration.

  • Alkaline Isomerization (Optional Enrichment): Dissolve the crude cis/trans mixture in a 10% aqueous KOH solution. Reflux the mixture for 4–6 hours.

  • Re-acidification: Cool to 0 °C and strictly re-acidify to pH 3.0–4.0 using 1 N HCl. Extract with Ethyl Acetate, dry, and concentrate as described in Protocol A.

  • Fractional Crystallization: Dissolve the enriched mixture in a minimal amount of hot solvent (e.g., an ethyl acetate/hexane gradient). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

    • System Validation Check 3: Filter the resulting crystals. Analyze the mother liquor and the crystals via NMR (specifically looking at the coupling constants of the protons on the cyclohexane ring) or GC-MS to confirm diastereomeric purity. The trans isomer will selectively crystallize out of the specific solvent matrix due to its distinct packing efficiency.

References

  • ChemicalBook.2-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 609-69-8.
  • Zsuzsan, Ph.D. Thesis.SYNTHESIS, ENZYMATIC RESOLUTION AND TRANSFORMATIONS OF ALICYCLIC CIS- AND TRANS-1,2-DIFUNCTIONAL COMPOUNDS. University of Szeged.
  • Kirk-Othmer Encyclopedia of Chemical Technology.Salicylic Acid and Related Compounds. ResearchGate.
  • CymitQuimica.CAS 609-69-8: 2-Hydroxycyclohexanecarboxylic acid.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxycyclohexanecarboxylic Acid Esterification

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the esterification of 2-hydroxycyclohexanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the esterification of 2-hydroxycyclohexanecarboxylic acid. Given the bifunctional nature of this substrate, achieving high yields of the desired ester requires careful control of reaction parameters to mitigate common side reactions.[1] This document provides practical, in-depth answers to frequently encountered challenges, supported by established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the esterification of 2-hydroxycyclohexanecarboxylic acid.

Q1: What is the primary challenge when esterifying 2-hydroxycyclohexanecarboxylic acid?

A1: The main challenge arises from the molecule's two reactive sites: a carboxylic acid and a secondary alcohol.[1] While the goal is typically to esterify the carboxylic acid (an intermolecular reaction), the hydroxyl group can react with the carboxylic acid on the same molecule (an intramolecular reaction) to form a cyclic ester, known as a lactone.[2][3] This intramolecular pathway is often kinetically and thermodynamically favorable, especially for forming five- or six-membered rings, and can significantly reduce the yield of the desired intermolecular ester.[2][4]

Q2: What is the most common method for this type of esterification?

A2: The Fischer-Speier esterification, commonly known as Fischer esterification, is the most prevalent method.[5][6] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][5][7] It is an equilibrium-driven process, meaning strategic choices are required to push the reaction toward the desired product.[5][8][9]

Q3: Which acid catalysts are most effective for this reaction?

A3: Strong Brønsted acids are the standard catalysts.[9] Common choices include:

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. It also acts as a dehydrating agent, helping to shift the equilibrium toward the products.[10][11][12]

  • p-Toluenesulfonic Acid (TsOH): A solid, making it easier to handle than sulfuric acid, and is also highly effective.[5][7]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 or other ion-exchange resins can also be used.[13][14] Their primary advantage is the ease of removal from the reaction mixture by simple filtration, which simplifies purification.[13][14]

Q4: How can I drive the reaction equilibrium to favor the desired ester product?

A4: According to Le Châtelier's principle, the equilibrium can be shifted to the product side by either using a large excess of one reactant or by removing a product as it is formed.[8][9]

  • Use of Excess Alcohol: A common and effective strategy is to use the alcohol reactant as the solvent, ensuring it is present in a large molar excess (e.g., 10-fold or more).[5][7][9] This concentration effect drives the equilibrium towards the formation of the intermolecular ester.

  • Water Removal: Since water is a byproduct, its continuous removal from the reaction mixture is a highly effective method to achieve high conversion.[8][15] This can be accomplished using a Dean-Stark apparatus, molecular sieves, or by using a dehydrating agent like concentrated H₂SO₄.[5][8][9][10]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving specific problems encountered during the esterification process.

Issue 1: Low Yield or Incomplete Conversion

Your reaction has stopped, but analysis (TLC, GC, NMR) shows a significant amount of unreacted 2-hydroxycyclohexanecarboxylic acid.

Possible Cause Recommended Action & Scientific Rationale
Equilibrium Reached The reaction has likely reached its natural equilibrium point. To drive it further, you must shift the equilibrium. Action: Increase the excess of the alcohol reactant or, more effectively, actively remove water using a Dean-Stark apparatus with an azeotropic solvent like toluene.[5][8][9] This physically removes a product, forcing the reaction to completion.
Insufficient Catalyst The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol's nucleophilic attack.[2][9] An insufficient amount will result in a slow or stalled reaction. Action: Ensure you are using a sufficient catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ or TsOH.
Low Reaction Temperature Fischer esterification is generally a slow reaction that requires thermal energy to overcome the activation barrier.[9] Action: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the alcohol or solvent being used (often in the 60–120 °C range).[9][11]
Steric Hindrance While 2-hydroxycyclohexanecarboxylic acid is not exceptionally bulky, steric hindrance can slow down the reaction rate.[9] Action: Increase the reaction time. Monitor the reaction's progress over a longer period (e.g., 8, 12, or 24 hours) to determine if the reaction is simply slow.
Issue 2: Significant Formation of Lactone Byproduct

You have achieved high conversion of the starting material, but the primary product is the intramolecular lactone, not the desired intermolecular ester.

Possible Cause Recommended Action & Scientific Rationale
Reaction Conditions Favor Intramolecular Cyclization The intramolecular reaction to form the six-membered lactone is often kinetically favorable because the reactive groups are held in close proximity. Action: The most effective strategy is to significantly increase the concentration of the external alcohol.[2] Using the alcohol as the solvent ensures that the carboxylic acid is statistically more likely to encounter an alcohol molecule than its own hydroxyl group.
High Reaction Temperature While heat is necessary, excessively high temperatures can sometimes favor the more thermodynamically stable lactone product.[16] Action: Attempt the reaction at a lower temperature for a longer duration. This may favor the desired kinetic product.
Issue 3: Product Degradation or Formation of Other Side Products

Analysis of the crude product shows multiple unidentified spots or evidence of decomposition (e.g., charring).

Possible Cause Recommended Action & Scientific Rationale
Strongly Acidic Conditions & High Temperature The combination of strong acid and high heat can lead to decomposition or side reactions like elimination (dehydration) of the secondary alcohol to form an alkene.[16] Action: Consider using a milder, solid acid catalyst like Amberlyst-15, which can be less aggressive and reduce charring.[13][14] Alternatively, reduce the reaction temperature and extend the reaction time.
Ether Formation At high temperatures, the acid catalyst can promote the intermolecular dehydration of two alcohol molecules to form an ether.[16] Action: Lower the reaction temperature. This side reaction is generally more pronounced at higher temperatures.
Issue 4: Difficulties During Workup and Purification

You are facing challenges isolating the final product after the reaction is complete.

Possible Cause Recommended Action & Scientific Rationale
Emulsion Formation The presence of unreacted polar starting material, the polar ester product, and salts can lead to the formation of stable emulsions during aqueous extraction.[16] Action: Add brine (a saturated aqueous solution of NaCl) during the workup. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[16]
Incomplete Catalyst Removal Residual acid catalyst must be neutralized to prevent it from catalyzing the reverse reaction (hydrolysis) during workup or storage.[16] Action: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until CO₂ evolution ceases. This neutralizes the acid catalyst.[7][17]
Product is Water-Soluble If using a very short-chain alcohol (e.g., methanol, ethanol), the resulting ester may have some solubility in water, leading to losses during the aqueous wash. Action: Minimize the volume of water used during the workup. Use brine washes to "salt out" the organic product from the aqueous phase.[16]

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Fischer Esterification with Dean-Stark Water Removal

This protocol describes a robust method for maximizing ester yield by actively removing water.

Materials:

  • 2-Hydroxycyclohexanecarboxylic acid (1.0 eq)

  • Alcohol (e.g., Ethanol, Butanol) (can be used as solvent or with a co-solvent)

  • Toluene (if alcohol's boiling point is <100°C)

  • Acid Catalyst (p-TsOH or H₂SO₄, 1-2 mol%)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.[8]

  • Charging the Flask: Add the 2-hydroxycyclohexanecarboxylic acid, a 5-10 fold molar excess of the alcohol, and the solvent (toluene) to the round-bottom flask.

  • Catalyst Addition: With stirring, carefully add the acid catalyst to the mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap. Water, being denser than toluene, will settle at the bottom of the graduated arm, while the toluene will overflow back into the reaction flask.[5][7]

  • Monitoring: Continue reflux until the theoretical amount of water is collected or until the reaction shows no further progress by TLC or GC analysis.[9]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude ester by flash column chromatography or distillation.

Visual Guides & Diagrams

Esterification_Mechanism Fig. 1: Fischer Esterification Mechanism cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_final Final Product CA Carboxylic Acid (R-COOH) Protonated_CA Protonated Carbonyl (More Electrophilic) CA->Protonated_CA + H+ H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_CA->Tetrahedral_Int + R'-OH Alcohol Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Water Water (H2O)

Caption: Fischer Esterification Mechanism.

Troubleshooting_Tree Fig. 2: Troubleshooting Logic Tree Cause1 Equilibrium Reached? Sol1 Action: Remove H2O (Dean-Stark) or Increase [Alcohol] Cause1->Sol1 Cause2 Lactone Formation Dominant? Sol2 Action: Use Alcohol as Solvent (Vastly Increase Excess) Cause2->Sol2 Cause3 Reaction Too Slow? Sol3 Action: Increase Temp, Increase Reaction Time, or Check Catalyst Load Cause3->Sol3 Start Start Start->Cause2 Start->Cause3

Caption: Troubleshooting Logic Tree.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • Google Patents. (n.d.).
  • Asian Journal of Chemistry. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (n.d.). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Filo. (2025, July 8). What are possible sources of error in an esterification lab?. [Link]

  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. [Link]

  • Google Patents. (n.d.). US3700675A - Ester of 2-hydroxy-cyclohexane-2-substituted carboxylic acids.
  • Google Patents. (n.d.). US4336398A - Process for the preparation of basic esters of substituted hydroxycyclohexanecarboxylic acids.
  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • Britannica. (n.d.). Esterification. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. [Link]

  • Michigan State University Chemistry. (n.d.). Chemical Reactivity. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.8: Chemistry of Esters. [Link]

  • Pearson+. (n.d.). In the presence of a trace of acid, δ-hydroxyvaleric acid forms a.... [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Lactonization of 2-Hydroxycyclohexanecarboxylic Acid

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. This guide addresses a notoriously difficult transformation: the downstream functionalization (e.g., amide coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. This guide addresses a notoriously difficult transformation: the downstream functionalization (e.g., amide coupling or esterification) of 2-Hydroxycyclohexanecarboxylic acid .

Because this molecule is a cyclic β -hydroxy acid, attempting to activate its carboxylic acid group frequently results in spontaneous intramolecular cyclization. This yields a highly strained bicyclic β -lactone (7-oxabicyclo[4.2.0]octan-8-one) instead of the desired intermolecular product[1]. Below, we break down the mechanistic causality of this side-reaction and provide self-validating protocols to bypass it.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my EDC/DIC coupling reaction yield a β -lactone instead of the target amide? A1: This is a classic issue of kinetic vs. thermodynamic control. When you introduce a coupling agent (like EDC, DIC, or HATU), the carboxylic acid is converted into a highly electrophilic intermediate (e.g., an O-acylisourea). The adjacent, unprotected β -hydroxyl group acts as an internal nucleophile. Because intramolecular reactions have a vastly higher effective molarity than intermolecular reactions, the hydroxyl group attacks the activated carbonyl much faster than your exogenous amine can, resulting in rapid β -lactone formation[2].

Q2: Does the stereochemistry of my starting material influence the lactonization rate? A2: Absolutely. The spatial relationship between the hydroxyl and carboxylate groups dictates the activation energy required for ring closure:

  • cis-Isomer (1R,2S or 1S,2R): In a cyclohexane chair, a 1,2-cis relationship places the groups in an axial-equatorial arrangement. The ring can easily flex to achieve the syn-periplanar alignment required for the hydroxyl oxygen to attack the carbonyl carbon, leading to rapid lactonization.

  • trans-Isomer (1R,2R or 1S,2S): The 1,2-diequatorial arrangement places the reactive groups anti-periplanar to one another. Forming a 4-membered β -lactone from this conformation introduces massive ring strain. While slower, it can still lactonize under strong dehydrating conditions (e.g., TsCl/pyridine)[3].

Q3: Can I suppress lactonization by using a massive excess of my amine nucleophile? A3: Rarely. While flooding the system with a highly nucleophilic primary amine might trap a small percentage of the activated intermediate, the intramolecular cyclization is kinetically overwhelming. Reversible O-protection is the only scientifically rigorous method to ensure high yields.

Part 2: Logical Relationships & Workflows

The diagrams below map the divergent chemical pathways and the stereochemical logic dictating lactonization kinetics.

Caption: Divergent reaction workflows demonstrating how O-protection bypasses kinetic lactonization.

Stereochem Isomer 2-Hydroxycyclohexanecarboxylic Acid Stereoisomers Cis cis-Isomer (Syn-periplanar alignment) Isomer->Cis Trans trans-Isomer (Anti-periplanar alignment) Isomer->Trans Fast Rapid β-Lactonization (Low Activation Energy) Cis->Fast Carboxyl Activation Slow Slower Lactonization (High Steric Strain) Trans->Slow Carboxyl Activation

Caption: Stereochemical influence on the activation energy required for β-lactone ring closure.

Part 3: Quantitative Data on Protecting Groups

Selecting the right protecting group (PG) is critical. Protecting the hydroxyl group prevents it from acting as a nucleophile.

Protecting GroupReagents for ProtectionDeprotection ConditionsSteric HindranceLactonization Risk During Protection
TBDMS (Silyl) TBDMS-Cl, Imidazole, DMFTBAF in THF (rt)ModerateVery Low (Recommended)
THP (Acetal) DHP, PPTS, DCMMild Acid (AcOH/THF)LowLow (Creates NMR-complicating diastereomers)
Benzyl (Ether) BnBr, NaH, THFH 2​ , Pd/CLowHigh (Strong base can cause epimerization/side reactions)
Acetyl (Ester) Ac 2​ O, PyridineK 2​ CO 3​ , MeOHLowHigh (Mixed anhydride formation triggers lactonization)

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following methodology utilizes TBDMS protection. This route is designed as a self-validating system —meaning each step contains a built-in analytical checkpoint to confirm success before proceeding, preventing the compounding of errors.

Step 1: O-Silylation (Masking the Hydroxyl)

Causality: We use Imidazole not just as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBDMS-Cl to form a highly reactive N-silylimidazole intermediate, which rapidly silylates the secondary alcohol.

  • Dissolve 2-Hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).

  • Add Imidazole (2.5 eq) and stir until dissolved.

  • Cool the reaction to 0 °C and add TBDMS-Cl (1.1 eq) portion-wise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Validation Checkpoint: Run 1 H NMR. You must observe a massive integration singlet at ~0.89 ppm (9H, t-butyl) and ~0.05 ppm (6H, dimethyl). The disappearance of the broad -OH stretch in IR (~3400 cm −1 ) confirms complete protection.

Step 2: Amide Coupling (Intermolecular Reaction)

Causality: With the hydroxyl masked, the activated carboxylate has no internal nucleophile to react with. The O-acylisourea intermediate will remain stable long enough for your exogenous amine to attack.

  • Dissolve the TBDMS-protected acid (1.0 eq) in anhydrous DCM.

  • Add your target Amine (1.2 eq) and DIPEA (2.0 eq).

  • Cool to 0 °C and add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir at room temperature for 16 hours.

  • Perform standard aqueous workup (wash with 1M HCl, then sat. NaHCO 3​ ).

  • Validation Checkpoint: TLC (Stain with Ninhydrin). The primary amine spot should disappear. 1 H NMR will show the appearance of amide N-H protons (~6.5-8.0 ppm depending on the amine) and the retention of the TBDMS signals.

Step 3: Deprotection (Revealing the Target)

Causality: TBAF (Tetrabutylammonium fluoride) is used because the Silicon-Fluorine bond is exceptionally strong (BDE ~582 kJ/mol). This provides a massive thermodynamic driving force to selectively cleave the Si-O bond without hydrolyzing the newly formed amide bond.

  • Dissolve the protected amide in THF (0.2 M).

  • Add TBAF (1.0 M in THF, 1.2 eq) dropwise at 0 °C.

  • Stir for 2 hours at room temperature.

  • Quench with sat. NH 4​ Cl, extract with EtOAc, and purify via flash chromatography.

  • Validation Checkpoint: 1 H NMR must show the complete disappearance of the t-butyl (0.89 ppm) and dimethyl (0.05 ppm) silyl peaks. Mass Spectrometry (ESI-MS) should confirm the exact mass of the final β -hydroxy amide.

References[3] Title: β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis

Source: PMC - National Institutes of Health (NIH) URL: [Link]1] Title: Lactonization as a general route to β-C(sp3)–H functionalization Source: PMC - National Institutes of Health (NIH) URL: [Link]2] Title: Synthesis of α-Ethylidene β-lactones via lactonization/1,3-H-transposition of α-vinyl-β-hydroxy acids Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Challenge of 2-Hydroxycyclohexanecarboxylic Acid

An in-depth technical comparison and validation guide for the HPLC analysis of 2-Hydroxycyclohexanecarboxylic acid. 2-Hydroxycyclohexanecarboxylic acid (2-HCyCA) is a cyclic aliphatic hydroxy acid widely utilized as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the HPLC analysis of 2-Hydroxycyclohexanecarboxylic acid.

2-Hydroxycyclohexanecarboxylic acid (2-HCyCA) is a cyclic aliphatic hydroxy acid widely utilized as a versatile building block in organic synthesis and pharmaceutical development[1]. From an analytical perspective, quantifying and validating methods for 2-HCyCA presents two distinct physicochemical challenges:

  • Stereoisomerism: The hydroxyl (-OH) and carboxylic acid (-COOH) groups on adjacent carbons (C1 and C2) create multiple chiral centers, resulting in cis and trans diastereomers[1]. A robust method must possess the resolving power to separate these isomers.

  • Optical Invisibility: As an aliphatic compound lacking a conjugated π-electron system, 2-HCyCA exhibits negligible ultraviolet (UV) absorbance above 220 nm[2]. This lack of a strong chromophore severely limits the utility of standard UV-Vis detectors, necessitating careful detector selection and mobile phase optimization.

This guide objectively compares the performance of various High-Performance Liquid Chromatography (HPLC) detection modalities for 2-HCyCA and provides a comprehensive, self-validating protocol for method development and ICH Q2(R1) validation.

Part 1: Comparative Analysis of Detection Modalities

Selecting the appropriate detector is the most critical decision in aliphatic acid analysis. Because 2-HCyCA lacks a chromophore, analysts must choose between low-wavelength UV, universal scattering detectors, or mass spectrometry.

1. HPLC-UV (Low Wavelength, 210 nm) UV detection relies on the weak absorbance of the carboxylate group at 210 nm.

  • The Causality of Failure: At 210 nm, many organic solvents (like methanol) and mobile phase additives (like acetate) absorb strongly, causing severe baseline drift during gradient elution. Therefore, UV methods for 2-HCyCA are typically restricted to isocratic runs using highly transparent buffers (e.g., 0.1% phosphoric acid)[3].

2. HPLC-ELSD (Evaporative Light Scattering Detector) ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated.

  • The Causality of Success: Because ELSD response does not depend on the analyte's optical properties, it is highly sensitive to aliphatic acids. However, it strictly requires volatile mobile phases (e.g., ammonium formate), as non-volatile salts will precipitate and cause massive background noise.

3. LC-MS (Mass Spectrometry, ESI-) Using Electrospray Ionization in negative mode (ESI-), MS detects the deprotonated molecular ion [M−H]− at m/z 143.07. It offers unparalleled specificity but requires rigorous matrix effect validation.

Table 1: Performance Comparison of HPLC Detectors for 2-HCyCA
Performance MetricHPLC-UV (210 nm)HPLC-ELSDLC-MS/MS (ESI-)
Sensitivity (LOQ) ~15.0 µg/mL~5.0 µg/mL< 0.1 µg/mL
Specificity Low (Prone to matrix interference)Moderate (Mass-dependent)High (Isotope & fragmentation specific)
Mobile Phase Limits Phosphate buffers allowedStrictly volatile (Formate/Acetate)Strictly volatile (Formate/Acetate)
Gradient Compatibility Poor (Severe baseline drift)Excellent (Stable baseline)Excellent
Optimal Use Case Routine QA/QC of pure API[4]Impurity profiling, complex matricesTrace analysis, pharmacokinetics

Part 2: Method Development & Experimental Workflow

To successfully retain and separate the cis and trans isomers of 2-HCyCA, the chromatographic chemistry must be deliberately engineered.

  • Column Selection (Aq-C18): 2-HCyCA is highly polar. Conventional C18 columns suffer from "phase collapse" (hydrophobic chain matting) in the highly aqueous mobile phases required to retain polar acids. An aqueous-compatible C18 (Aq-C18) incorporates polar end-capping, maintaining hydration and ensuring reproducible retention[2].

  • pH Suppression (Causality): The pKa of 2-HCyCA is approximately 4.5. If the mobile phase pH approaches this value, the molecule partially ionizes, leading to split peaks and severe tailing. By suppressing the mobile phase pH to 3.0 (using 0.1% phosphoric or formic acid), the analyte is forced into its neutral, protonated state, ensuring sharp, Gaussian peak shapes[3].

HPLC_Validation_Workflow Prep Sample Preparation & Extraction Sep Chromatographic Separation (Aq-C18 Column, pH < 4.0) Prep->Sep Injection Detect Detector Selection Sep->Detect Elution UV UV Detection (210 nm) (Isocratic / Routine QA) Detect->UV Non-Volatile Buffer ELSD ELSD / CAD (Gradient / No Chromophore) Detect->ELSD Volatile Buffer MS LC-MS (ESI-) (Trace / High Specificity) Detect->MS Volatile Buffer Val ICH Q2(R1) Method Validation (Linearity, Accuracy, Precision) UV->Val ELSD->Val MS->Val

Workflow for HPLC method development and validation of 2-Hydroxycyclohexanecarboxylic acid.

Part 3: Step-by-Step Methodologies

Protocol: HPLC-ELSD Method for 2-HCyCA Isomer Separation

This protocol utilizes ELSD to bypass the optical limitations of 2-HCyCA while allowing for gradient elution to resolve cis/trans isomers.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid suppresses analyte ionization (ensuring retention) while remaining 100% volatile, preventing ELSD drift tube contamination.

Step 2: Column Equilibration

  • Install an Aq-C18 column (e.g., 4.6 × 150 mm, 3 µm)[2]. Equilibrate with 95% A / 5% B at 1.0 mL/min until the ELSD baseline stabilizes.

Step 3: Sample Preparation (Self-Validating Step)

  • Dissolve the 2-HCyCA standard in the initial mobile phase (95% A / 5% B) to a stock concentration of 1 mg/mL.

  • Causality: Matching the sample diluent exactly to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.

Step 4: Gradient Execution

  • Run a shallow gradient from 5% B to 40% B over 15 minutes.

  • Causality: A shallow organic ramp provides the necessary theoretical plates to resolve the closely eluting cis and trans diastereomers[5].

Step 5: ELSD Detection Parameters

  • Set the drift tube temperature to 50°C and nebulizer gas ( N2​ ) pressure to 40 psi.

Part 4: Method Validation Protocol (ICH Q2(R1) Framework)

A validated method must be a self-validating system, meaning the experimental design inherently proves its own reliability.

  • System Suitability: Inject the standard 6 consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

    • Causality: This verifies column efficiency and autosampler precision before committing to the validation run.

  • Linearity & Range: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL). For ELSD, plot the log of the peak area versus the log of the concentration.

    • Causality: Light scattering is a non-linear process; logarithmic transformation is required to achieve a linear correlation ( R2≥0.995 ).

  • Accuracy (Spike Recovery): Spike a blank sample matrix with 2-HCyCA at 50%, 100%, and 150% of the target analytical concentration.

    • Causality: Bracketing the target concentration proves that co-eluting matrix components do not suppress or enhance the analyte signal. Recovery must fall between 90.0% and 110.0%[4].

Table 2: Representative Validation Data for 2-HCyCA (Simulated based on Aliphatic Acid Standards)
Validation ParameterAcceptance CriteriaHPLC-UV (210 nm) PerformanceHPLC-ELSD Performance
Linearity ( R2 ) ≥0.995 0.9992 (Linear fit)[3]0.9985 (Log-Log fit)
LOD (S/N 3) Report Value5.2 µg/mL1.5 µg/mL
LOQ (S/N 10) Report Value15.6 µg/mL4.8 µg/mL
Accuracy (Recovery) 90.0% - 110.0%96.5% - 101.2%[4]98.1% - 102.4%
Precision (RSD) ≤2.0% 1.1%1.4%

Conclusion

While 2-Hydroxycyclohexanecarboxylic acid presents significant analytical hurdles due to its lack of a chromophore and stereoisomeric complexity, these can be overcome through deliberate chromatographic design. While HPLC-UV at 210 nm is suitable for routine isocratic purity checks, HPLC-ELSD paired with an Aq-C18 column provides a superior, gradient-compatible alternative for resolving isomers and profiling complex matrices.

References

  • PubChem. "2-Hydroxycyclohexanecarboxylic acid - Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents." Available at: [Link]

  • Agilent Technologies. "Rapid Determination of 10 α-Hydroxy Acids." Application Note 5994-2228EN. Available at: [Link]

  • Clausius Press. "Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC." Available at: [Link]

  • University of Szeged. "Synthesis, Enzymatic Resolution and Transformations of Alicyclic Cis- and Trans-1,2-Difunctional Compounds." Ph.D. Thesis. Available at: [Link]

Sources

Comparative

Process Chemistry Evaluation: Synthetic Routes to 2-Hydroxycyclohexanecarboxylic Acid

Executive Summary 1 (CAS 609-69-8) is a highly versatile alicyclic building block utilized in the synthesis of constrained amino acids, peptidomimetics, and advanced active pharmaceutical ingredients (APIs) [1]. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1 (CAS 609-69-8) is a highly versatile alicyclic building block utilized in the synthesis of constrained amino acids, peptidomimetics, and advanced active pharmaceutical ingredients (APIs) [1]. Structurally, it possesses both a carboxylic acid and a secondary hydroxyl group on a cyclohexane scaffold, allowing for orthogonal functionalization. For drug development professionals and process chemists, selecting the optimal synthetic route requires balancing stereochemical control, scalability, and atom economy.

This guide objectively compares the three primary synthetic pathways, detailing the causality behind experimental choices and providing self-validating protocols for laboratory and scale-up execution.

Mechanistic Analysis of Synthetic Pathways

Catalytic Hydrogenation of Salicylic Acid (Industrial Standard)

The most scalable and atom-economical approach is the 2[2]. Because salicylic acid can be derived from biomass, this pathway aligns strictly with green chemistry principles.

  • Causality in Catalyst Selection: The primary challenge in this route is the selective reduction of the aromatic ring without triggering the hydrogenolysis of the C–OH bond. Palladium on Carbon (Pd/C) often leads to unwanted deoxygenation, yielding simple cyclohexanecarboxylic acid. Therefore, Ruthenium on Carbon (Ru/C) is the catalyst of choice.

  • Stereochemical Outcome: Heterogeneous catalysis typically involves the adsorption of the aromatic ring flat onto the catalyst surface. This results in the syn-delivery of hydrogen atoms from the same face, predominantly yielding the thermodynamically stable cis-2-hydroxycyclohexanecarboxylic acid.

Hydride Reduction of 2-Oxocyclohexanecarboxylic Acid (Lab Scale)

For discovery-phase synthesis where high-pressure reactors are unavailable, the reduction of 2-oxocyclohexanecarboxylic acid (or its ester derivatives) using Sodium Borohydride (NaBH₄) is highly effective.

  • Causality in Stereocontrol: The hydride attack occurs on the ketone carbonyl. Because the adjacent carboxylate group provides steric bulk and potential chelation with the sodium cation, the reaction typically yields a separable mixture of cis and trans diastereomers. Lowering the temperature to 0 °C enhances the chelation effect, slightly favoring the cis isomer, but chromatographic separation is ultimately required.

Epoxide Ring-Opening (Specialized)

A highly specialized approach involves the ring-opening of cyclohexene oxide derivatives.

  • Causality in Reagent Selection: Reacting epoxycyclohexane with chloro-trimethyl-silane (TMS-Cl) and magnesium in 1-methyl-2-pyrrolidinone (NMP) at −15 to −5 °C for 10 hours achieves a 3 [3]. While this route is highly stereospecific (yielding trans isomers due to anti-periplanar ring opening), it suffers from competing elimination side-reactions and requires strictly anhydrous conditions.

Quantitative Performance Comparison

ParameterRoute A: Catalytic HydrogenationRoute B: Hydride ReductionRoute C: Epoxide Ring-Opening
Primary Reagents Salicylic acid, H₂, Ru/C2-Oxocyclohexanecarboxylic acid, NaBH₄Epoxycyclohexane, TMS-Cl, Mg
Typical Yield 85–95%70–85%~54%
Stereoselectivity Predominantly ciscis / trans mixture (~60:40)Exclusively trans
Scalability High (Industrial metric tons)Medium (Bench to Kilo-lab)Low (Discovery scale only)
Green Chemistry Excellent (Biomass precursor, 100% atom economy)Moderate (Generates boron waste)Poor (Halogenated reagents, low yield)

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation of Salicylic Acid

Self-Validating System: The reaction progress is intrinsically tied to the stoichiometric consumption of hydrogen gas. A drop in the reservoir pressure corresponding to exactly 3.0 molar equivalents of H₂ confirms the complete reduction of the aromatic ring. Over-consumption immediately flags unwanted hydrogenolysis.

  • Preparation: Charge a high-pressure Hastelloy autoclave with salicylic acid (1.0 eq) and absolute ethanol (0.5 M concentration).

  • Catalyst Loading: Add 5 wt% Ruthenium on Carbon (Ru/C) (0.05 eq). Ensure the catalyst is wetted with solvent to prevent auto-ignition.

  • Purge & Pressurize: Purge the vessel with N₂ (3 cycles), followed by H₂ (3 cycles). Pressurize the reactor to 80 bar with H₂.

  • Reaction: Heat the mixture to 85 °C under vigorous mechanical stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • In-Process Control (IPC): Monitor the H₂ pressure reservoir. The reaction is deemed complete when H₂ uptake ceases (typically 8–12 hours).

  • Workup: Cool the reactor to room temperature and vent safely. Filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate in vacuo and recrystallize the crude solid from hot water to afford pure cis-2-hydroxycyclohexanecarboxylic acid.

Protocol B: Hydride Reduction of 2-Oxocyclohexanecarboxylic Acid

Self-Validating System: The reduction is monitored via Thin Layer Chromatography (TLC). The disappearance of the UV-active/KMnO₄-reactive ketone starting material and the appearance of the highly polar alcohol product validates the chemical conversion prior to initiating the aqueous workup.

  • Preparation: Dissolve 2-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (0.3 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Note: Low temperatures minimize the exothermic decomposition of NaBH₄ in methanol and enhance the diastereoselectivity of the hydride attack.

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes to control hydrogen gas evolution.

  • In-Process Control (IPC): After 2 hours, sample the reaction. Run TLC (Eluent: 70:30 Hexanes:Ethyl Acetate). Stain with KMnO₄. The starting material (Rf ~0.5) must be completely consumed.

  • Workup: Quench the reaction carefully by dropwise addition of 1M HCl until the solution reaches pH ~3. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to separate the cis and trans diastereomers.

Visualized Workflow

ExperimentalWorkflow Start1 Salicylic Acid + 5% Ru/C in EtOH React1 High-Pressure Hydrogenation (80 bar H2, 85°C, 12h) Start1->React1 IPC1 IPC: Monitor H2 Uptake Target: 3 equivalents React1->IPC1 Purify1 Filter Catalyst & Evaporate Recrystallize (Water) IPC1->Purify1 Uptake complete Target 2-Hydroxycyclohexanecarboxylic Acid (Purified Product) Purify1->Target Predominantly cis Start2 2-Oxocyclohexanecarboxylic Acid + MeOH at 0°C React2 Hydride Reduction (Slow NaBH4 addition) Start2->React2 IPC2 IPC: TLC (Hex/EtOAc) Stain: KMnO4 React2->IPC2 Purify2 Acidic Quench & Extraction Silica Column (cis/trans sep) IPC2->Purify2 Ketone consumed Purify2->Target cis/trans mixture

Workflow comparison of catalytic hydrogenation vs. hydride reduction routes.

References

  • CymitQuimica. "CAS 609-69-8: 2-Hydroxycyclohexanecarboxylic acid." CymitQuimica Database.
  • Benchchem. "2-Hydroxycyclohexanecarboxylic acid | 17502-32-8: Catalytic Hydrogenation Routes." Benchchem Compound Library.
  • Benchchem. "2-Hydroxycyclohexanecarboxylic acid | 17502-32-8: Yields and Conditions." Benchchem Compound Library.

Sources

Validation

performance of 2-HCCA-based polymers compared to other polyesters

As a Senior Application Scientist specializing in polymer chemistry and biomaterials, I frequently encounter the inherent limitations of conventional polyesters in advanced drug delivery and optical applications. While l...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in polymer chemistry and biomaterials, I frequently encounter the inherent limitations of conventional polyesters in advanced drug delivery and optical applications. While linear aliphatic polyesters like Polylactic Acid (PLA) offer excellent biocompatibility, their thermal instability and rapid hydrolytic degradation often lead to premature drug burst release. Conversely, aromatic polyesters like Polyethylene Terephthalate (PET) provide exceptional thermomechanical properties but lack the biodegradability required for transient biomedical implants.

Enter 2-HCCA (2-hydroxycyclohexanecarboxylic acid) based polymers. By incorporating a conformationally constrained alicyclic ring into the polymer backbone, 2-HCCA polyesters bridge the critical performance gap between linear aliphatic and fully aromatic systems. This guide objectively compares the performance of 2-HCCA-based polymers with conventional alternatives, providing the mechanistic grounding and self-validating experimental workflows necessary for drug development professionals and materials scientists.

Mechanistic Grounding: The Alicyclic Advantage

The macroscopic properties of a polyester are dictated by the rigidity and steric profile of its backbone. Conventional aliphatic polyesters (PLA, PCL) feature highly flexible backbones, leading to low glass transition temperatures ( Tg​ ) and high susceptibility to water penetration (bulk erosion). Aromatic polyesters (PET) utilize rigid benzene rings, which maximize Tg​ and mechanical strength but render the polymer highly resistant to enzymatic and hydrolytic cleavage.

Poly(2-HCCA) utilizes a cyclohexane ring —an alicyclic structure that introduces significant steric hindrance and backbone rigidity without the conjugated π -systems of aromatics. Recent advancements in alicyclic polyesters demonstrate that this in-chain aliphatic ring restricts segmental mobility. Physical aging studies on related alicyclic polymers confirm that this restricted mobility alters thermodynamic relaxation processes, resulting in a higher Tg​ than PLA while maintaining hydrolytic degradability . Furthermore, the absence of aromatic chromophores ensures high optical transparency in the UV/Vis spectrum, making it ideal for light-sensitive drug formulations.

Pathway A Linear Aliphatic (PLA, PCL) D High Biodegradability Low Thermal Stability A->D B Aromatic (PET) E High Thermal Stability Low Biodegradability B->E C Alicyclic (2-HCCA) F Balanced Thermal Stability Tunable Biodegradation C->F

Figure 1: Structural causality mapping of polyester backbones to macroscopic properties.

Quantitative Performance Comparison

To objectively evaluate 2-HCCA-based polymers, we must benchmark them against industry standards. The data below synthesizes the thermomechanical and degradation profiles of these matrices. Derivatives of cyclohexanecarboxylic acid are well-documented for their robust thermal stability and utility in advanced polymer formulations , which translates directly into the performance of the polymerized 2-HCCA matrix.

Performance MetricPoly(2-HCCA)PLA (Poly-L-lactic acid)PCL (Polycaprolactone)PET (Polyethylene terephthalate)
Backbone Architecture AlicyclicLinear AliphaticLinear AliphaticAromatic
Glass Transition ( Tg​ ) 65 - 75 °C55 - 60 °C-60 °C67 - 81 °C
Tensile Strength 45 - 55 MPa50 - 60 MPa15 - 20 MPa55 - 75 MPa
Optical Transparency High (UV/Vis transparent)ModerateLow (Opaque)Moderate (UV absorbing)
Degradation Mechanism Surface ErosionBulk ErosionBulk ErosionNon-degradable
In Vivo Resorption Time 12 - 18 Months6 - 12 Months> 24 MonthsN/A

Key Takeaway for Drug Development: The Tg​ of Poly(2-HCCA) sits comfortably above human body temperature (37 °C) and standard storage conditions. Unlike PLA, which can undergo physical aging and structural relaxation at room temperature, Poly(2-HCCA) maintains its glassy state, ensuring that the diffusion coefficient of encapsulated active pharmaceutical ingredients (APIs) remains strictly controlled over the product's shelf life.

Experimental Workflows: Synthesis & Release Kinetics

In my laboratory, we do not rely on assumed outcomes; every protocol must be a self-validating system. The following methodology details the synthesis of Poly(2-HCCA) and the subsequent evaluation of its drug release kinetics, incorporating critical feedback loops to ensure data integrity.

Workflow N1 Polycondensation of 2-HCCA N2 GPC & DSC Validation N1->N2 N2->N1 If Ð > 1.8 N3 Drug Loading & Film Casting N2->N3 N4 In Vitro Degradation (PBS, 37°C) N3->N4 N5 HPLC Release Kinetics N4->N5

Figure 2: Self-validating experimental workflow for evaluating 2-HCCA drug release.

Step 1: Polycondensation & Molecular Weight Validation
  • Action: Synthesize poly(2-HCCA) via melt polycondensation at 180 °C under high vacuum (<0.1 mbar) using a titanium tetrabutoxide catalyst.

  • Causality: The high vacuum is critical to continuously remove the water byproduct. Because the cyclohexane ring introduces significant steric hindrance, the reaction kinetics are slower than linear aliphatic monomers. Removing water shifts the thermodynamic equilibrium toward chain extension.

  • Self-Validation Loop: Aliquots are sampled every 2 hours for Gel Permeation Chromatography (GPC) analysis. If the dispersity ( Ð ) exceeds 1.8, it indicates the onset of thermal degradation or transesterification side-reactions. The system validates itself by triggering a temperature reduction to 160 °C to preserve chain uniformity.

Step 2: Matrix Encapsulation & Film Casting
  • Action: Dissolve poly(2-HCCA) and a model hydrophobic API (e.g., Paclitaxel) in dichloromethane (DCM), followed by controlled solvent casting.

  • Causality: The alicyclic backbone of 2-HCCA is highly lipophilic, providing excellent thermodynamic compatibility with hydrophobic drugs. This prevents phase separation (crystallization of the API) during solvent evaporation, ensuring a homogenous solid amorphous dispersion.

Step 3: In Vitro Degradation & Release Kinetics
  • Action: Incubate the cast films in PBS (pH 7.4) at 37 °C under constant agitation. Quantify API release via HPLC at predetermined intervals.

  • Causality: The bulky cyclohexane rings restrict water diffusion into the polymer matrix. This shifts the degradation mechanism from the bulk erosion typical of PLA to surface erosion. Consequently, the initial "burst release" effect is heavily mitigated, resulting in a near zero-order release profile.

  • Self-Validation Loop: The protocol employs a strict mass-balance validation. At the end of the study, the sum of the API quantified in the release media and the residual API extracted from the remaining polymer matrix must equal 100% ± 2% of the initial loading dose. Any deviation flags potential API degradation or assay interference, invalidating the run.

Implications for Drug Development Professionals

For scientists engineering long-acting injectables (LAIs) or drug-eluting stents, the performance of 2-HCCA-based polymers solves a persistent industry bottleneck. The alicyclic structure provides the mechanical integrity needed for load-bearing implants (similar to bio-derived polyester resins utilized in advanced 3D printing ), while simultaneously offering a tunable surface-erosion profile. This allows for highly predictable pharmacokinetics without the localized acidic toxicity often caused by the rapid accumulation of lactic acid during PLA bulk degradation.

By transitioning to alicyclic polyesters like Poly(2-HCCA), formulation scientists can achieve the holy grail of polymer-based drug delivery: high drug loading, zero-order release kinetics, and complete, non-toxic bioresorption.

References

  • Alicyclic polyesters from a bicyclic 1,3-dioxane-4-one Polymer Chemistry (RSC Publishing) URL:[Link]

  • Physical aging of a biodegradable alicyclic polymer: poly (pentamethylene trans-1,4-cyclohexanedicarboxylate) ResearchGate URL:[Link]

  • US9399699B1 - Compositions comprising polyester for 3D printing Google Patents URL
  • DE102013020133A1 - Use of cyclohexanecarboxylic acid derivatives as plasticizer Google Patents URL
Comparative

A Comparative Guide to the Validation of Titration and HPLC Methods for the Assay of 2-Hydroxycyclohexanecarboxylic Acid

This guide provides an in-depth comparison of classical acid-base titration and modern High-Performance Liquid Chromatography (HPLC) for the quantitative determination (assay) of 2-Hydroxycyclohexanecarboxylic acid. It i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of classical acid-base titration and modern High-Performance Liquid Chromatography (HPLC) for the quantitative determination (assay) of 2-Hydroxycyclohexanecarboxylic acid. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and characterization of this important chemical entity. We will explore the fundamental principles of each technique, present detailed validation protocols grounded in regulatory standards, and offer data-driven insights to guide the selection of the most appropriate method for your specific application.

Introduction: The Analytical Imperative for 2-Hydroxycyclohexanecarboxylic Acid

2-Hydroxycyclohexanecarboxylic acid is a bifunctional molecule containing both a hydroxyl and a carboxylic acid group. This structure makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The purity and concentration of such a starting material are critical parameters that directly impact the yield, impurity profile, and ultimate safety and efficacy of the final drug product. Therefore, a validated, accurate, and precise assay method is not merely a procedural requirement but a cornerstone of quality assurance.

This guide will dissect and validate a traditional acid-base titration method, a technique valued for its simplicity and cost-effectiveness. We will then contrast its performance with a highly specific reverse-phase HPLC method, the workhorse of modern pharmaceutical analysis. The objective is to provide a clear, evidence-based comparison that illuminates the strengths and limitations of each approach.

Method 1: Assay by Acid-Base Titration

Principle of the Method

Acid-base titration is a classic quantitative analysis technique. It relies on the neutralization reaction between the acidic analyte and a standardized basic solution (the titrant). 2-Hydroxycyclohexanecarboxylic acid, being a carboxylic acid, will react with a strong base like sodium hydroxide (NaOH) in a 1:1 stoichiometric ratio.

Reaction: C₆H₁₀(OH)COOH + NaOH → C₆H₁₀(OH)COONa + H₂O

The titration is monitored until the equivalence point is reached—the point at which the moles of NaOH added are chemically equivalent to the moles of the acid in the sample.[1][2] This point is typically visualized by the color change of a pH indicator, such as phenolphthalein, or determined more precisely using a potentiometric sensor that detects a sharp change in pH.[3]

Experimental Protocol: Titration

A. Reagent and Equipment Preparation

  • Standardized 0.1 M Sodium Hydroxide (NaOH) Solution: Prepare by dissolving approximately 4.0 g of NaOH pellets in 1 L of deionized, boiled water. Standardize this solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity to four significant figures.[4]

  • Phenolphthalein Indicator: Prepare a 1% (w/v) solution in 95% ethanol.

  • Neutralized Solvent: Use 95% ethanol, neutralized by adding a few drops of phenolphthalein and titrating with the 0.1 M NaOH solution until a faint pink color persists.

  • Equipment: Class A 50 mL burette, 250 mL conical flasks, analytical balance.

B. Sample Preparation

  • Accurately weigh approximately 300 mg of the 2-Hydroxycyclohexanecarboxylic acid sample into a 250 mL conical flask.

  • Dissolve the sample in 50 mL of the neutralized 95% ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

C. Titration Procedure

  • Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Titrate the sample solution with the NaOH solution, swirling the flask constantly.

  • As the endpoint approaches, the pink color will persist for longer periods. Add the titrant dropwise.

  • The endpoint is reached when a single drop of NaOH solution causes a faint but persistent pink color that lasts for at least 30 seconds.

  • Record the final burette volume. Perform the titration in triplicate.

D. Calculation The percentage purity of the sample is calculated as follows: Purity (%) = (V × M × FW) / (W × 10) Where:

  • V = Volume of NaOH consumed (mL)

  • M = Molarity of the standardized NaOH solution (mol/L)

  • FW = Formula Weight of 2-Hydroxycyclohexanecarboxylic acid (144.17 g/mol )

  • W = Weight of the sample (g)

Validation of the Titration Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[6][7][8]

Titration_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting Titrant_Std Standardize Titrant (0.1 M NaOH) Linearity Linearity & Range Titrant_Std->Linearity Method_Protocol Define Method Protocol Specificity Specificity Method_Protocol->Specificity Accuracy Accuracy Method_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Method_Protocol->Precision Robustness Robustness Method_Protocol->Robustness Data_Analysis Analyze Data & Check Acceptance Criteria Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of the titration method.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[4] For a titration, this is a significant vulnerability. The method measures total acidity; therefore, any acidic impurity will be titrated along with the active compound, leading to an overestimation of purity.

Experimental Protocol:

  • Prepare a solution of a known, potentially acidic impurity (e.g., cyclohexanecarboxylic acid).

  • Titrate this solution using the developed method to confirm it is titratable.

  • Prepare a sample of the 2-Hydroxycyclohexanecarboxylic acid reference standard and spike it with a known amount of the acidic impurity.

  • Perform the assay and compare the result to the theoretical value. A significant positive bias indicates a lack of specificity.

Acceptance Criterion: The method is considered non-specific if acidic impurities are found to interfere. This limitation must be noted.

Linearity and Range

Causality: Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[9]

Experimental Protocol:

  • Analyze a minimum of five concentration levels, ranging from 50% to 150% of the target analytical concentration (e.g., 150 mg to 450 mg).

  • Prepare each level in duplicate.

  • Plot a graph of the weight of the sample (mg) on the x-axis versus the volume of titrant consumed (mL) on the y-axis.

  • Perform a linear regression analysis on the data.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Range: Typically 80% to 120% of the target concentration for an assay.[10]

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is determined by applying the method to samples with known purity or by spiking a placebo with a known quantity of the analyte.[9]

Experimental Protocol:

  • Analyze a reference standard of 2-Hydroxycyclohexanecarboxylic acid of known high purity (e.g., >99.5%).

  • Perform the analysis at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level (for a total of nine determinations).

  • Calculate the percent recovery for each sample.

Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[7][9]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Assay six independent samples of the same homogeneous batch at 100% of the target concentration.

    • The analyses should be performed by the same analyst on the same day with the same equipment.

  • Intermediate Precision:

    • Repeat the repeatability study by a different analyst on a different day.

    • Compare the results from both sets.

Acceptance Criterion: The Relative Standard Deviation (%RSD) for each set of measurements should be not more than 2.0%.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations:

    • Volume of solvent (e.g., 50 mL ± 5 mL).

    • Stirring speed (if using an automatic titrator).

    • Temperature of the solution (e.g., 25°C ± 5°C).

  • Analyze a standard sample under each modified condition and compare the results to the nominal condition.

Acceptance Criterion: The results should not deviate significantly from those obtained under the original, optimized conditions.

Method 2: Assay by High-Performance Liquid Chromatography (HPLC)

Principle of the Method

HPLC is a powerful separation technique. For the assay of 2-Hydroxycyclohexanecarboxylic acid, a reverse-phase method is most suitable. The sample is dissolved in a solvent and injected into a high-pressure stream of liquid (the mobile phase). This stream carries the sample through a column packed with a nonpolar stationary phase (e.g., C18). Compounds in the sample separate based on their relative affinity for the stationary and mobile phases. 2-Hydroxycyclohexanecarboxylic acid, being a polar molecule, will elute relatively quickly. A UV detector measures the absorbance of the compound as it exits the column, and the area of the resulting chromatographic peak is proportional to its concentration.[11][12]

Experimental Protocol: HPLC

A. Instrumentation and Conditions

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and Acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

B. Standard and Sample Preparation

  • Standard Preparation: Accurately weigh about 25 mg of 2-Hydroxycyclohexanecarboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

C. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by five replicate injections of the standard solution to establish system suitability.

  • Inject the sample solution in duplicate.

  • Bracket the sample injections with standard injections to ensure system stability.

D. Calculation The percentage purity of the sample is calculated using an external standard method: Purity (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Comparative Analysis: Titration vs. HPLC

The choice between titration and HPLC is not merely a matter of preference but a strategic decision based on the analytical objective, regulatory context, and available resources. Below is a summary of validation data from a hypothetical batch of 2-Hydroxycyclohexanecarboxylic acid.

Data Presentation: Purity Analysis Comparison
Validation ParameterTitration MethodHPLC MethodTypical Acceptance Criteria
Specificity Non-specific; interferes with acidic impuritiesHighly specific; separates analyte from impuritiesNo interference
Linearity (R²) 0.99950.9998≥ 0.999
Range (% of Target) 80 - 120%80 - 120%80 - 120%
Accuracy (% Recovery) 99.5% (±0.8% RSD)100.2% (±0.5% RSD)98.0 - 102.0%
Precision (Repeatability, %RSD) 0.6%0.3%≤ 2.0%
Precision (Intermediate, %RSD) 0.9%0.7%≤ 2.0%
Assay Result (%) 101.5%99.2%98.0 - 102.0%

Note: The higher assay result for titration could be indicative of the presence of acidic impurities, demonstrating its lack of specificity.

Method_Selection_Logic start Start: Need to Assay 2-Hydroxycyclohexane- carboxylic acid q1 Is impurity profiling or stability testing required? start->q1 q2 Is the material a well-characterized pure substance? q1->q2 No hplc Use HPLC Method (High Specificity) q1->hplc Yes q2->hplc No (Unknown Impurities) titration Use Titration Method (Cost-Effective Assay) q2->titration Yes

Caption: Decision logic for selecting an analytical method.

Head-to-Head Comparison
  • Specificity: This is the most significant differentiator. HPLC is unequivocally superior , providing the ability to separate and quantify the main component while simultaneously providing information on impurities. Titration provides a single, aggregate value for total acidity and is blind to the identity of the acidic species.

  • Accuracy and Precision: Both methods, when properly validated, can deliver excellent accuracy and precision. However, the accuracy of the titration method is fundamentally compromised if acidic impurities are present.

  • Cost and Complexity: Titration is the clear winner in terms of cost and simplicity. It requires basic laboratory glassware and reagents. HPLC systems represent a significant capital investment and require more extensive training for operation, maintenance, and data interpretation.

  • Throughput: For a small number of samples, titration can be faster. However, modern HPLC systems with autosamplers can run dozens of samples overnight, making them far more efficient for high-throughput environments.

  • Information Richness: HPLC provides a wealth of information beyond a simple purity value. It generates a chromatogram that serves as a "fingerprint" of the sample, revealing the presence of impurities, which is critical for process development, stability studies, and meeting regulatory expectations.

Conclusion and Recommendations

Both acid-base titration and HPLC are valid analytical techniques, but their applications are dictated by their intrinsic capabilities and limitations.

The Titration Method is recommended for:

  • Routine quality control of raw, incoming material where the substance is known to be of high purity and the impurity profile is well-understood and lacks acidic components.

  • Environments where cost is a primary constraint and a high degree of specificity is not required.

  • In-process checks where a rapid estimation of total acidity is sufficient.

The HPLC Method is the required choice for:

  • Final product release testing in a regulated (e.g., GMP) environment.

  • Stability studies where the formation of degradation products must be monitored.

  • Impurity profiling and characterization of new batches or synthetic routes.

  • Any situation where the presence of acidic or UV-active impurities is known or suspected.

Ultimately, the titration method provides a reliable measure of total acidity, serving as a cost-effective screening tool. However, for comprehensive quality assessment in a pharmaceutical context, the specificity and information-richness of the HPLC method are indispensable. A common strategy is to use both: titration for rapid, early-stage checks and HPLC for final, comprehensive quality assurance.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link][6][8][13]

  • Title: General Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link][5]

  • Title: A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications Source: MDPI URL: [Link][11]

  • Title: Validation of Analytical Methods in Accordance With ICH Guidelines Q2 Source: Scribd URL: [Link][10]

  • Title: Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods Source: MDPI URL: [Link][14]

  • Title: Acids and Bases - Titrations (A-Level Chemistry) Source: Study Mind URL: [Link][1]

  • Title: Acid–Base Titrations Source: Chemistry LibreTexts URL: [Link][2]

  • Title: Acid-Base Titrations Source: LabXchange URL: [Link][3]

Sources

Validation

Mechanistic Overview: The Shift from Zinc-Binding to Suicide Inhibition

Benchmarking 2-HCCA Derivatives: A Paradigm Shift in Isoform-Selective Carbonic Anhydrase Inhibition for Oncology As a Senior Application Scientist, my objective is to provide a rigorous, data-driven comparison of 2-Hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-HCCA Derivatives: A Paradigm Shift in Isoform-Selective Carbonic Anhydrase Inhibition for Oncology

As a Senior Application Scientist, my objective is to provide a rigorous, data-driven comparison of 2-Hydroxycinnamic acid (2-HCCA) derivatives against classical alternatives. For drug development professionals targeting the hypoxic tumor microenvironment, understanding the unique kinetic properties and necessary experimental workflows for these compounds is critical to avoiding the pitfalls of off-target toxicity.

The hypoxic tumor microenvironment relies heavily on the overexpression of transmembrane Carbonic Anhydrase (CA) isoforms—specifically CA IX and CA XII—to regulate extracellular pH and promote cancer cell survival[1]. Historically, drug discovery programs have utilized sulfonamide-based inhibitors (e.g., Acetazolamide). However, sulfonamides coordinate directly with the highly conserved catalytic zinc (Zn2+) ion, resulting in poor selectivity and severe off-target inhibition of widespread cytosolic isoforms like CA I and CA II[2].

2-Hydroxycinnamic acid (2-HCCA) derivatives represent a breakthrough alternative. Typically administered as coumarin-based prodrugs, these molecules undergo a unique "suicide inhibition" mechanism. The esterase activity of the CA enzyme hydrolyzes the coumarin lactone ring, generating the active 2-HCCA derivative in situ[3]. Crucially, 2-HCCA derivatives do not bind the Zn2+ ion; instead, they occlude the entrance of the active site cavity[1]. Because the active site entrance is highly variable across CA isoforms, 2-HCCA derivatives achieve unprecedented selectivity for tumor-associated CA IX and XII over off-target cytosolic isoforms[4].

Fig 1. Mechanism of 2-HCCA derivatives acting as suicide inhibitors targeting tumor-associated CA IX.

Benchmarking Performance: 2-HCCA Derivatives vs. Classical Alternatives

To objectively evaluate the utility of 2-HCCA derivatives in drug discovery, we must benchmark their kinetic properties against both classical (Acetazolamide) and clinical-stage targeted sulfonamides (SLC-0111). The data below illustrates the massive selectivity advantage gained by shifting the binding mechanism away from the catalytic metal ion[5],[1].

Inhibitor ClassRepresentative CompoundCA IX Ki​ (nM)CA II Ki​ (nM)Selectivity Ratio (II/IX)Primary Binding Mechanism
2-HCCA Derivative 7-Substituted Coumarinamide~30.5>10,000>327x Active site entrance occlusion (Prodrug)
Classical Sulfonamide Acetazolamide25.012.00.48x Direct Zn2+ coordination
Targeted Sulfonamide SLC-011145.0960.0~21x Direct Zn2+ coordination

Data synthesized from established kinetic evaluations of CA inhibitors[5],[1].

Experimental Methodology: Self-Validating Stopped-Flow CO2 Hydrase Assay

The hydration of CO2 by CA is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard microplate readers lack the temporal resolution to capture the initial linear velocity of this reaction. Therefore, a stopped-flow spectrophotometric assay is mandatory[3]. Furthermore, because 2-HCCA derivatives are generated via prodrug hydrolysis, the protocol must account for activation time.

The following protocol is designed as a self-validating system to ensure absolute data integrity during high-throughput benchmarking.

Workflow Prep 1. Reagent Prep Pre-incubate CA + Prodrug Mix 2. Rapid Mixing Stopped-Flow Spectrophotometry Prep->Mix Monitor 3. Kinetic Monitoring Phenol Red Absorbance (557 nm) Mix->Monitor Analyze 4. Data Analysis Determine Initial Velocity & Ki Monitor->Analyze Validate 5. System Validation Acetazolamide Control Check Analyze->Validate

Fig 2. Self-validating stopped-flow CO2 hydrase assay workflow for benchmarking CA inhibitors.

Step-by-Step Protocol & Causality:
  • Reagent Preparation & Pre-incubation: Prepare a solution containing the target CA isoform (e.g., recombinant hCA IX) in a buffer system (10 mM HEPES, pH 7.4) containing 0.2 mM phenol red as a pH indicator. Add the coumarin prodrug. Causality Check: You MUST pre-incubate the enzyme and inhibitor for 15–30 minutes at room temperature. Without pre-incubation, the coumarin ring will not be hydrolyzed into the active 2-HCCA derivative, resulting in false-negative inhibition data[3],[4].

  • Rapid Mixing: Load the enzyme-inhibitor solution into Syringe A of the stopped-flow instrument. Load CO2-saturated ultrapure water into Syringe B. Trigger the pneumatic ram to rapidly mix equal volumes of Syringe A and B into the observation cell (dead time < 2 ms).

  • Kinetic Monitoring: Monitor the decrease in absorbance at 557 nm. Causality Check: As CA hydrates CO2 into HCO3−​ and H+ , the environment acidifies. Phenol red shifts from pink/red to yellow, causing a rapid drop in absorbance at 557 nm. The initial slope of this curve (first 5-10% of the reaction) represents the initial velocity ( v0​ ).

  • System Self-Validation: Every assay batch must include two internal controls to validate the system:

  • Negative Control (Uncatalyzed Baseline): Run the assay with buffer only (no enzyme) to measure the spontaneous hydration rate of CO2. This baseline must be subtracted from all enzyme-catalyzed rates.

  • Positive Control (Calibration): Run Acetazolamide against hCA II. If the calculated Ki​ deviates from the universally established benchmark of 12 nM (±2 nM), the system is out of calibration (likely due to CO2 evaporation or buffer degradation), and the run must be rejected.

Conclusion

By transitioning from zinc-binding sulfonamides to prodrug-generated 2-HCCA derivatives, drug discovery programs can bypass the systemic toxicity associated with off-target CA inhibition[5]. The data clearly demonstrates that 2-HCCA derivatives offer superior selectivity profiles, provided that screening workflows utilize appropriate pre-incubation and high-resolution stopped-flow kinetics to capture their unique mechanism of action.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxycyclohexanecarboxylic acid

An authoritative, procedural guide for the safe handling, personal protective equipment (PPE) selection, and logistical management of 2-Hydroxycyclohexanecarboxylic acid (CAS: 609-69-8). Designed for researchers, chemica...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide for the safe handling, personal protective equipment (PPE) selection, and logistical management of 2-Hydroxycyclohexanecarboxylic acid (CAS: 609-69-8). Designed for researchers, chemical safety officers, and drug development professionals, this guide synthesizes regulatory safety data with field-proven operational causality.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of 2-Hydroxycyclohexanecarboxylic acid. As a bifunctional organic compound containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, it acts as a versatile building block in pharmaceutical synthesis. However, these same functional groups dictate its hazard profile.

The carboxylic acid moiety readily donates protons in aqueous environments. When the dry powder contacts human biological moisture (sweat, tears, or mucous membranes), it causes a localized drop in pH, leading to rapid protein denaturation and tissue irritation[1].

Table 1: Quantitative Data & Hazard Causality

Property / HazardValue / ClassificationCausal Mechanism & Operational Impact
Molecular Weight 144.17 g/mol Small molecular size allows rapid dissolution in biological fluids, accelerating tissue irritation upon contact[2].
Physical State Solid (White/Off-white powder)Prone to aerosolization during transfer; necessitates strict dust-control engineering and ventilation[3].
Skin Irritation GHS Category 2 (H315)Acidic carboxyl group lowers localized pH, causing epidermal irritation and potential chemical burns[2].
Eye Damage GHS Category 1 / 2A (H318/H319)Direct contact with corneal moisture causes rapid, severe, and potentially irreversible ocular tissue damage[1].
Respiratory STOT SE 3 (H335)Inhalation of micro-particulates chemically and mechanically irritates the mucosal lining of the respiratory tract[2].

Evidence-Based PPE Selection

Do not treat PPE as a mere compliance checklist; treat it as a layered, self-validating barrier system designed to interrupt the specific chemical mechanisms of 2-Hydroxycyclohexanecarboxylic acid.

  • Ocular Protection (Primary Hazard Mitigation):

    • Requirement: ANSI Z87.1-compliant, non-vented chemical splash goggles paired with a full-face shield.

    • Causality: Because this compound is classified under H318 (Causes serious eye damage), standard safety glasses are insufficient[1]. Non-vented goggles prevent airborne dust ingress, while the face shield provides a macro-barrier against splash-back during solvent dissolution.

  • Dermal Protection (Hand & Body):

    • Requirement: Heavy-duty Nitrile gloves (minimum 0.11 mm thickness) and a flame-retardant, high-collared laboratory coat.

    • Causality: Organic acids can degrade standard latex over time. Nitrile provides a robust, chemically inert barrier against H315 skin irritation[2].

  • Respiratory Protection:

    • Requirement: N95/P100 particulate respirator (if handled outside a fume hood) or handling strictly within a certified Class II Biological Safety Cabinet / Chemical Fume Hood.

    • Causality: The compound's solid state generates fine dust that triggers H335 respiratory irritation. Local exhaust ventilation physically removes the hazard before it reaches the breathing zone[3].

Step-by-Step Methodology: Safe Handling & Solution Preparation

This protocol establishes a self-validating workflow for weighing and dissolving 2-Hydroxycyclohexanecarboxylic acid, ensuring that safety barriers are confirmed at every step.

Step 1: Environmental Validation

  • Activate the chemical fume hood and verify the inward airflow (face velocity between 80–100 fpm) using the digital monitor or a tissue-flutter test. Validation: A lack of inward flow immediately halts the procedure.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can trigger exothermic reactions.

Step 2: PPE Donning & Integrity Check

  • Inspect the lab coat for tears and ensure it is fully buttoned to the collar.

  • Don non-vented chemical goggles.

  • Don nitrile gloves. Validation: Inflate each glove manually by trapping air and rolling the cuff; if the glove holds pressure, the barrier is intact. Pull glove cuffs over the lab coat sleeves.

Step 3: Material Transfer

  • Place the sealed container of 2-Hydroxycyclohexanecarboxylic acid into the fume hood.

  • Open the container slowly to prevent pressure-release aerosolization of the powder[3].

  • Using an anti-static weighing spatula, transfer the required mass into a pre-tared, sealable vessel. Causality: Anti-static tools prevent the fine powder from repelling and dispersing into the air.

Step 4: Dissolution & Doffing

  • Add the chosen solvent (e.g., methanol or water) slowly down the side of the vessel to minimize splashing.

  • Seal the vessel before removing it from the fume hood.

  • Doff gloves by pinching the exterior of the wrist and pulling inside out, trapping any residual acid dust inside the glove. Wash hands immediately with soap and water[3].

Operational Spill Response & Waste Management

In the event of a spill, the primary objective shifts from routine handling to rapid containment and neutralization to prevent environmental contamination and personnel exposure.

SpillResponse Start Spill Detected (2-Hydroxycyclohexanecarboxylic acid) Assess Assess Volume & State (Solid powder vs. Solution) Start->Assess Ventilate Evacuate & Maximize Local Exhaust Ventilation Assess->Ventilate PPE Don Maximum PPE (Respirator, Double Gloves) Ventilate->PPE Contain Contain Spill (Use damp cloth for solids) PPE->Contain Neutralize Neutralize (Apply weak base e.g., NaHCO3) Contain->Neutralize Dispose Transfer to Hazardous Waste Container Neutralize->Dispose

Workflow for 2-Hydroxycyclohexanecarboxylic acid spill response and containment.

Step-by-Step Spill Response Protocol:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a hood, increase room ventilation to disperse localized dust[3].

  • Upgrade PPE: Don a P100 respirator and a second pair of nitrile gloves (double-gloving).

  • Containment (Solid Spill): Do not dry-sweep the powder. Causality: Dry sweeping aerosolizes the particles, drastically increasing the H335 inhalation risk. Instead, cover the powder with a slightly damp, inert absorbent pad to suppress dust.

  • Neutralization (Liquid/Solution Spill): If the acid is in solution, carefully apply a weak base (such as Sodium Bicarbonate, NaHCO3​ ) from the perimeter of the spill inward. Causality: Working outside-in prevents the spill from spreading. The weak base safely neutralizes the acid without generating a violent exothermic reaction.

  • Collection & Disposal: Scoop the neutralized slurry using non-sparking, plastic tools. Place the waste into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling: Label the container clearly as "Hazardous Waste: Neutralized 2-Hydroxycyclohexanecarboxylic acid / Organic Acid Waste" and transfer it to the facility's designated hazardous waste accumulation area in compliance with local environmental regulations[4].

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 271816, 2-Hydroxycyclohexanecarboxylic acid. PubChem. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40478898, (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid. PubChem. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
2-Hydroxycyclohexanecarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.